1-Bromo-2-(bromomethyl)-4-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGZXVMMFBCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474371 | |
| Record name | 2-Bromo-5-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-24-3 | |
| Record name | 2-Bromo-5-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-CHLOROBENZYLBROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2-(bromomethyl)-4-chlorobenzene. The information presented is intended to support research, development, and quality control activities involving this substance.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 2-Bromo-5-chlorobenzyl bromide
-
CAS Number: 66192-24-3
-
Molecular Formula: C₇H₅Br₂Cl[1]
-
Molecular Weight: 284.38 g/mol [1]
Physical and Chemical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | Approximately 70-75 °C | [1] |
| Boiling Point | 281.5-290 °C (Estimated) | [1] |
| Density | 1.9 ± 0.1 g/cm³ | - |
| Refractive Index | 1.617 | - |
| Flash Point | 138.3 ± 13.3 °C | - |
| Solubility | Insoluble in water. Soluble in common organic solvents. | - |
Experimental Protocols for Physical Property Determination
3.1. Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-2 °C) is indicative of a pure substance.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]
-
3.2. Boiling Point Determination
For high-boiling point liquids or solids that can be melted without decomposition, the boiling point provides another measure of identity and purity.
-
Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the substance is placed in the small test tube.
-
The capillary tube is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][5]
-
3.3. Solubility Determination
A qualitative or quantitative measure of a compound's solubility in various solvents is fundamental for its use in reactions and for its purification.
-
Apparatus: Test tubes, vortex mixer (optional), balance.
-
Qualitative Procedure:
-
A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
Visual observation determines if the solid has dissolved completely, partially, or not at all.[6][7]
-
-
Quantitative Procedure:
-
A saturated solution of the compound in the solvent of interest is prepared at a specific temperature.
-
The solution is allowed to equilibrate to ensure saturation.
-
A known volume of the supernatant is carefully removed and the solvent is evaporated.
-
The mass of the remaining solute is determined, and the solubility is calculated (e.g., in g/100 mL).[8]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, ensuring its identity and purity.
Caption: Workflow for Synthesis and Characterization.
This guide has summarized the key physical properties of this compound and provided standard methodologies for their determination. This information is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
- 1. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
Technical Guide: 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This compound is a valuable building block in organic synthesis, particularly for the introduction of a 2-bromo-5-chlorobenzyl moiety in the development of new pharmaceutical agents and other functional molecules.
Molecular and Physical Properties
The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, reaction setup, and purification.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol [1] |
| CAS Number | 66192-24-3 |
| Synonyms | 2-Bromo-5-chlorobenzyl bromide |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | > 200 °C (decomposes) | Predicted |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. | Predicted |
Synthesis Pathway
The synthesis of this compound is typically achieved through the radical bromination of the corresponding toluene derivative, 1-bromo-4-chloro-2-methylbenzene. This reaction selectively functionalizes the benzylic position.
References
Elucidation of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a halogenated aromatic hydrocarbon with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, a plausible synthetic pathway, and detailed experimental protocols for its characterization. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on the predicted spectroscopic characteristics based on its structure and data from analogous compounds.
Compound Profile
This compound is a polysubstituted benzene derivative. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 66192-24-3 |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol |
| Appearance | White solid (predicted) |
| Boiling Point | 281.542 °C at 760 mmHg (predicted) |
| Density | 1.9 g/cm³ (predicted) |
| Flash Point | 138.3 °C (predicted) |
Synthesis Pathway
A potential synthetic route to this compound involves a two-step process starting from 2-methyl-4-bromoaniline. The first step is a Sandmeyer reaction to replace the amino group with a chloro group, followed by a radical-initiated side-chain bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chlorotoluene from 2-Methyl-4-bromoaniline
This procedure is adapted from a standard Sandmeyer reaction.
-
Dissolve 2-methyl-4-bromoaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation or chromatography.
Step 2: Synthesis of this compound from 5-Bromo-2-chlorotoluene
This procedure is a typical free-radical bromination of a benzylic methyl group.
-
Dissolve 5-bromo-2-chlorotoluene in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Heat the mixture to reflux to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Structure Elucidation by Spectroscopic Methods
The definitive identification of this compound would be achieved through a combination of spectroscopic techniques. The following sections describe the expected outcomes from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.
-
Aromatic Region (δ 7.0-8.0 ppm): Three signals are expected for the three aromatic protons. The substitution pattern will lead to a specific splitting pattern. The proton between the bromo and bromomethyl groups is expected to be the most deshielded.
-
Benzylic Protons (δ 4.5-5.0 ppm): A singlet corresponding to the two protons of the -CH₂Br group is anticipated. The electronegative bromine atom causes a significant downfield shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons attached to the bromine and chlorine atoms will show characteristic shifts.
-
Benzylic Carbon (δ 30-40 ppm): One signal is expected for the carbon of the -CH₂Br group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C stretching (aromatic ring) |
| 1200-1000 | C-H in-plane bending |
| 900-675 | C-H out-of-plane bending |
| 1100-1000 | C-Cl stretching |
| 700-500 | C-Br stretching |
| ~1250 | CH₂ wagging (benzylic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 284.38 g/mol . Due to the presence of bromine and chlorine isotopes, this peak will appear as a cluster of peaks with a characteristic isotopic pattern.
-
Fragmentation: Common fragmentation pathways would include the loss of a bromine radical from the bromomethyl group, leading to a stable benzylic carbocation.
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocols for Spectroscopic Analysis
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
5.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
5.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5).
-
GC Method:
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure separation of any impurities.
-
-
MS Method:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to assess purity and the mass spectrum of the main peak to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide has detailed the key aspects of the structure elucidation of this compound. While a definitive analysis is contingent upon the acquisition of experimental spectroscopic data, the predicted data based on its chemical structure provides a strong foundation for its identification. The outlined synthetic route and detailed experimental protocols offer a practical framework for researchers in the fields of organic synthesis and drug development to prepare and characterize this and similar compounds.
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a key intermediate in various organic syntheses. The described methodology leverages a Sandmeyer reaction to construct the substituted toluene precursor, followed by a selective free-radical benzylic bromination. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.
Overall Synthesis Pathway
The synthesis is logically divided into two primary stages:
-
Step 1: Synthesis of 1-Bromo-4-chloro-2-methylbenzene. This intermediate is prepared from the commercially available 4-chloro-2-methylaniline via a Sandmeyer reaction. This involves the diazotization of the aniline followed by a copper(I) bromide-mediated substitution.
-
Step 2: Benzylic Bromination. The target compound, this compound, is synthesized from 1-bromo-4-chloro-2-methylbenzene through a Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
The complete reaction scheme is illustrated below.
Figure 1: Overall synthesis pathway for this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Conditions for the Synthesis of 1-Bromo-4-chloro-2-methylbenzene (Step 1)
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |
| Diazotization | ||||
| 4-Chloro-2-methylaniline | 141.60 | 1.0 | 141.6 g | Starting Material |
| 48% Hydrobromic Acid | 80.91 | 2.5 | 421 mL | Acidic Medium |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 | 70.0 g | Diazotizing Agent |
| Water | 18.02 | - | 125 mL | Solvent for NaNO₂ |
| Sandmeyer Reaction | ||||
| Copper(I) Bromide (CuBr) | 143.45 | 0.55 | 78.9 g | Catalyst/Reagent |
| 48% Hydrobromic Acid | 80.91 | 0.6 | 101 mL | To dissolve CuBr |
| Product | ||||
| 1-Bromo-4-chloro-2-methylbenzene | 205.48 | - | ~175-189 g | Typical Yield: 85-92% |
Table 2: Reagents and Conditions for the Benzylic Bromination (Step 2)
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |
| Reaction | ||||
| 1-Bromo-4-chloro-2-methylbenzene | 205.48 | 1.0 | 205.5 g | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 178.0 g | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 | 3.3 g | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 1.4 L | Solvent |
| Product | ||||
| This compound | 284.38 | - | ~219 g | Typical Yield: ~77% |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-chloro-2-methylbenzene via Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of aryl halides from anilines.[1]
1. Diazotization of 4-Chloro-2-methylaniline:
-
In a 2-liter flask set in an ice-salt bath, combine 141.6 g (1.0 mole) of 4-chloro-2-methylaniline and 421 mL (2.5 moles) of 48% hydrobromic acid.
-
Cool the mixture to 0°C with efficient stirring. Ice may be added directly to the mixture to maintain the temperature.
-
Prepare a solution of 70 g (1.0 mole) of sodium nitrite in 125 mL of water.
-
Slowly add the sodium nitrite solution to the aniline mixture, keeping the temperature between 0°C and 5°C. The rate of addition should be controlled to prevent the temperature from exceeding 10°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the arene diazonium salt and should be used immediately in the next step.
2. Sandmeyer Reaction:
-
In a separate 5-liter three-necked flask equipped with a condenser set for distillation, a steam inlet, and a dropping funnel, heat a mixture of 78.9 g (0.55 mole) of copper(I) bromide and 101 mL (0.6 mole) of 48% hydrobromic acid to boiling.
-
Transfer the cold diazonium salt solution to the dropping funnel and add it portion-wise to the boiling cuprous bromide solution. The addition should be regulated so that boiling is continuous and the evolution of nitrogen gas is steady.
-
After the addition is complete, heat the mixture and pass a stream of steam through the flask to steam distill the product.
-
Collect the distillate until no more oily product is observed (approximately 1-1.5 liters of distillate).
3. Work-up and Purification:
-
Separate the organic layer from the distillate.
-
Wash the crude product sequentially with 100 mL of water, two 50 mL portions of 5% aqueous sodium hydroxide, and finally with 100 mL of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Distill the dried product under reduced pressure to yield pure 1-bromo-4-chloro-2-methylbenzene.
Step 2: Benzylic Bromination of 1-Bromo-4-chloro-2-methylbenzene
This procedure is based on the Wohl-Ziegler reaction, a standard method for benzylic bromination.[2][3]
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 205.5 g (1.0 mole) of 1-bromo-4-chloro-2-methylbenzene in 1.4 L of carbon tetrachloride (CCl₄).
-
Add 178.0 g (1.0 mole) of N-Bromosuccinimide (NBS) and 3.3 g (0.02 mole) of Azobisisobutyronitrile (AIBN) to the solution.
2. Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by irradiation with a heat lamp or by the thermal decomposition of AIBN.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide that floats on the surface of the CCl₄.
-
After the reaction is complete, cool the mixture to room temperature.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the succinimide by-product.
-
Wash the collected succinimide with a small portion of cold CCl₄ and combine the filtrate.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent (CCl₄) by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation to yield pure this compound.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental workflow for the complete synthesis.
Figure 2: Experimental workflow for the synthesis of this compound.
References
Spectroscopic and Synthetic Profile of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and a synthetic protocol for 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS No. 66192-24-3). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Bromo-5-chlorobenzyl bromide
-
CAS Number: 66192-24-3
-
Molecular Formula: C₇H₅Br₂Cl
-
Molecular Weight: 284.38 g/mol
Spectroscopic Data
A comprehensive search for experimental spectroscopic data for this compound revealed limited publicly available information. While ¹H NMR data has been reported, experimental ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this specific compound are not readily accessible in reviewed databases. Sigma-Aldrich, a supplier of this chemical, explicitly states that they do not collect analytical data for this product.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The following ¹H NMR spectral data has been reported for this compound in chloroform-d (CDCl₃) at 300 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
| 7.50 | Doublet (d) | 8.7 | 1H | Aromatic C-H | [1] |
| 7.45 | Doublet (d) | 2.4 | 1H | Aromatic C-H | [1] |
| 7.15 | Doublet of Doublets (dd) | 8.7, 2.4 | 1H | Aromatic C-H | [1] |
| 4.53 | Singlet (s) | - | 2H | Benzylic -CH₂Br | [1] |
Predicted Spectroscopic Data
While experimental data is lacking, predicted spectroscopic data can offer insights into the expected spectral characteristics of the molecule. The following data is based on computational predictions.
Table 2: Predicted ¹H NMR Spectral Data [2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic C-H | 6.8 - 7.6 | Multiplet (e.g., d, dd) | 3H |
| Benzylic -CH₂Br | 4.4 - 4.7 | Singlet (s) | 2H |
Table 3: Predicted ¹³C NMR Spectral Data [2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | 118 - 122 |
| Aromatic C-Cl | 132 - 136 |
| Aromatic C-H | 128 - 135 |
| Aromatic C-CH₂Br | 137 - 141 |
| Benzylic -CH₂Br | 30 - 34 |
Note: Predicted data should be used as a guide and experimental verification is recommended.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 2-bromo-5-chlorotoluene has been described[1].
Reaction Scheme:
Procedure:
-
Dissolve 2-bromo-5-chlorotoluene (100 mmol, 20.5 g) in carbon tetrachloride (200 mL).
-
Add N-bromosuccinimide (NBS) (110 mmol, 19.6 g) and azobisisobutyronitrile (AIBN) (1 mmol, 0.2 g) to the solution.
-
Reflux the resulting mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture sequentially with water (2 x 50 mL) and then with a brine solution (50 mL).
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield an oily residue.
-
Dissolve the oily substance in hexane (20 mL) and recrystallize at room temperature to obtain the final product.
Yield: 80% (22.7 g)[1].
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide to the NMR Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed nuclear magnetic resonance (NMR) analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct spectral data for this specific molecule, this guide presents a comprehensive predicted analysis based on the known spectral data of closely related analogs, primarily 1-Bromo-4-chloro-2-methylbenzene, and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, with 1-Bromo-4-chloro-2-methylbenzene serving as a primary reference compound. The key structural difference is the substitution of a methyl group with a bromomethyl group, which is expected to induce a significant downfield shift for the benzylic protons and the carbon to which it is attached.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.50 | d | ~ 2.0 |
| H-5 | ~ 7.30 | dd | ~ 8.5, 2.0 |
| H-6 | ~ 7.60 | d | ~ 8.5 |
| -CH₂Br | ~ 4.50 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~ 120 |
| C-2 (C-CH₂Br) | ~ 138 |
| C-3 (C-H) | ~ 132 |
| C-4 (C-Cl) | ~ 134 |
| C-5 (C-H) | ~ 130 |
| C-6 (C-H) | ~ 128 |
| -CH₂Br | ~ 32 |
Structural Diagram and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR assignments.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming on the deuterium lock signal to achieve sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra manually.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR) or the internal TMS standard (δ = 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel or uncharacterized compound like this compound.
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by absorption bands arising from its substituted benzene ring and the bromomethyl group. Due to the lack of a publicly available experimental spectrum for this specific molecule, the following table summarizes the predicted key absorption bands based on the analysis of similar halogenated aromatic compounds and substituted benzenes.[1][2][3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak to Medium | Aromatic C-H stretching |
| 2970-2950 | Weak | Asymmetric CH₂ stretching (bromomethyl) |
| 2880-2860 | Weak | Symmetric CH₂ stretching (bromomethyl) |
| 1600-1585 | Medium | C-C in-ring stretching |
| 1500-1400 | Medium to Strong | C-C in-ring stretching |
| 1465 | Medium | CH₂ scissoring (bromomethyl) |
| 1250-1000 | Medium | C-H in-plane bending |
| ~1220 | Strong | CH₂ wagging (bromomethyl) |
| 900-675 | Strong | C-H out-of-plane bending ("oop") |
| 840-800 | Strong | C-H "oop" for 1,2,4-trisubstituted benzene |
| ~700-600 | Medium to Strong | C-Br stretching |
| ~800-600 | Medium to Strong | C-Cl stretching |
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
2.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample of this compound (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
2.2. Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
With the empty and clean ATR accessory in place, collect a background spectrum. This spectrum will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O). Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio.
-
-
Sample Preparation and Measurement:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline corrected if necessary.
-
Use the spectrometer software to identify and label the peak positions (in cm⁻¹) of the significant absorption bands.
-
Compare the obtained spectrum with the predicted absorption bands and literature data for similar compounds to assign the vibrational modes.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the different structural components of this compound and their corresponding characteristic regions in the infrared spectrum.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Reactivity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene's benzylic bromide
An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound featuring two carbon-bromine bonds of distinctly different chemical character. The bromine atom attached directly to the aromatic ring is relatively inert to standard nucleophilic substitution, whereas the bromine in the bromomethyl group resides at a benzylic position. This benzylic bromide is the primary locus of reactivity, serving as a versatile electrophilic site for the introduction of the 2-bromo-5-chlorobenzyl moiety into a wide range of molecular scaffolds.[1] This guide provides a detailed examination of the fundamental principles governing the reactivity of this benzylic bromide, including the key nucleophilic substitution pathways (SN1 and SN2), quantitative analysis of substituent effects, detailed experimental protocols, and its applications in chemical synthesis.
Fundamental Principles of Benzylic Reactivity
The enhanced reactivity of benzylic halides is a cornerstone of organic synthesis. This reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates and transition states through resonance.
Resonance Stabilization: The key to the high reactivity of the benzylic bromide in this compound is the stability of the intermediates formed upon C-Br bond cleavage or during nucleophilic attack.
-
SN1 Pathway: In a potential SN1 mechanism, the rate-determining step is the formation of a benzylic carbocation. This carbocation is significantly stabilized as the positive charge is delocalized across the benzene ring via resonance.[2]
-
SN2 Pathway: In an SN2 mechanism, the reaction proceeds through a single, high-energy transition state. The p-orbitals of the adjacent benzene ring overlap with the p-orbital of the benzylic carbon, lowering the energy of this transition state and thus accelerating the reaction rate.[3]
Electronic Effects of Ring Substituents: The existing substituents on the benzene ring—a bromine atom at position 1 and a chlorine atom at position 4—modulate the reactivity of the benzylic position. Both chlorine and bromine are electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R). Their net effect is deactivating, which slightly destabilizes the carbocation intermediate in an SN1 reaction compared to an unsubstituted benzyl bromide. Conversely, for an SN2 reaction, these electron-withdrawing groups can slightly accelerate the reaction by making the benzylic carbon more electrophilic.
Key Reaction Pathways: SN1 vs. SN2 Mechanisms
Benzylic halides are unique in that they can readily undergo nucleophilic substitution via both SN1 and SN2 mechanisms.[3] The predominant pathway is determined by several factors: the structure of the electrophile, the strength of the nucleophile, the solvent, and the temperature. Since this compound is a primary benzylic halide, the SN2 pathway is generally favored due to low steric hindrance.[4] However, the resonance-stabilized carbocation means the SN1 pathway remains a distinct possibility, especially under favorable conditions.[4][5]
SN1 (Substitution Nucleophilic Unimolecular) Pathway
The SN1 mechanism is a two-step process favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, methanol), which can stabilize the ionic carbocation intermediate.[5]
Caption: The SN1 reaction mechanism proceeds via a stable benzylic carbocation intermediate.
SN2 (Substitution Nucleophilic Bimolecular) Pathway
The SN2 mechanism is a single, concerted step favored by strong nucleophiles (e.g., CN⁻, RS⁻, R₂N⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO).[5] The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: The SN2 mechanism involves a single, concerted step with backside nucleophilic attack.
Quantitative Data Presentation
-
Substituent Constant (σ): Quantifies the electronic effect of a substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
Reaction Constant (ρ): Measures the sensitivity of a reaction to substituent effects. A negative ρ value indicates a buildup of positive charge in the transition state (as in an SN1 reaction), while a positive ρ value suggests a buildup of negative charge.
The substituents on the target molecule are a bromo group (meta to the CH₂Br) and a chloro group (para to the CH₂Br).
Table 1: Hammett Substituent Constants
| Substituent | σ_meta | σ_para |
|---|---|---|
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
Data sourced from standard physical organic chemistry texts.
For the solvolysis of benzyl derivatives (an SN1-like reaction), the reaction constant ρ is large and negative, indicating that electron-withdrawing groups (with positive σ values) slow the reaction by destabilizing the developing positive charge.[7]
Table 2: Relative Solvolysis Rates of Substituted Benzyl Derivatives This table illustrates the impact of substituents on the rate of SN1-type reactions. The data is generalized from studies on benzyl halides and tosylates to show trends.
| para-Substituent (X) in X-C₆H₄CH₂-L | Substituent Type | Relative Rate (kₓ/kₙ) | Mechanism Favored |
| -OCH₃ | Strong Electron-Donating | ~1000 | SN1 |
| -CH₃ | Electron-Donating | ~20 | SN1 |
| -H | Reference | 1 | Borderline |
| -Cl | Electron-Withdrawing | ~0.3 | SN2 |
| -NO₂ | Strong Electron-Withdrawing | ~0.001 | SN2 |
| Note: These are representative values to illustrate trends. The exact values depend on the leaving group, solvent, and temperature.[7][8][9] |
Based on these principles, the electron-withdrawing chloro and bromo substituents on this compound would be expected to disfavor an SN1 pathway and favor an SN2 pathway relative to unsubstituted benzyl bromide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the title compound and a representative nucleophilic substitution reaction.
Protocol 1: Synthesis via Radical Benzylic Bromination
This protocol describes a plausible synthesis of this compound from its methyl precursor, 1-bromo-4-chloro-2-methylbenzene.
Materials:
-
1-bromo-4-chloro-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-4-chloro-2-methylbenzene (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (~0.02 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is often initiated with a heat lamp to promote radical formation.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water to remove any remaining acids.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: A general workflow for the synthesis and purification of a target compound.
Protocol 2: Nucleophilic Substitution with a Secondary Amine
This protocol details a general procedure for the N-alkylation of a secondary amine using this compound.
Materials:
-
This compound
-
A secondary amine (e.g., morpholine, 1.0 eq)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of the secondary amine (1.0 eq) in acetonitrile, add the base (e.g., K₂CO₃, 1.5 eq).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by TLC. The base neutralizes the HBr formed during the reaction.
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting tertiary amine product by column chromatography on silica gel.
Conclusion
The benzylic bromide of this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo nucleophilic substitution reactions, primarily through an SN2 mechanism due to its primary nature, but with SN1 pathways accessible under specific conditions, makes it an important precursor in medicinal chemistry and materials science.[1][10] The reactivity is governed by the powerful resonance stabilization afforded by the adjacent aromatic ring, modulated by the electronic effects of the chloro and bromo ring substituents. A thorough understanding of these principles is essential for researchers aiming to leverage this versatile building block in complex molecule synthesis.
References
- 1. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.viu.ca [web.viu.ca]
- 8. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Aryl vs. Benzylic Halides in Substituted Benzenes
Abstract
The distinction between aryl and benzylic halides in the context of nucleophilic substitution is fundamental to organic synthesis and drug development. While both contain a benzene ring and a halogen, their reactivity profiles are dramatically different. Aryl halides, where the halogen is directly attached to the sp²-hybridized carbon of the aromatic ring, are notoriously unreactive under standard nucleophilic substitution conditions. In stark contrast, benzylic halides, with the halogen on an sp³-hybridized carbon adjacent to the ring, are highly reactive. This guide provides a detailed examination of the underlying electronic and structural factors governing this reactivity dichotomy, the influence of ring substituents, and the specific mechanistic pathways each class of halide undergoes.
Core Principles: Why Reactivity Differs
The reactivity of a halide towards nucleophilic substitution is primarily dictated by the nature of the carbon-halogen (C-X) bond and the stability of any intermediates or transition states formed during the reaction.
The Inert Nature of Aryl Halides
Simple aryl halides are resistant to nucleophilic attack for several key reasons:
-
C-X Bond Strength: The lone pairs on the halogen atom participate in resonance with the π-system of the benzene ring. This imparts a partial double-bond character to the C-X bond, making it stronger and shorter than the C-X single bond in alkyl or benzylic halides.[1][2][3]
-
Hybridization: The carbon atom bonded to the halogen is sp² hybridized. Sp² orbitals have more s-character (33%) than sp³ orbitals (25%), making the carbon more electronegative.[1][4] This results in a shorter, stronger bond and holds the electrons more tightly, making it less susceptible to nucleophilic attack.
-
Unstable Intermediates: An Sₙ1 pathway is highly unfavorable because it would require the formation of a phenyl cation, which is extremely unstable.[5]
-
Steric Hindrance: The planar benzene ring effectively blocks the backside attack required for an Sₙ2 mechanism.[5]
The Enhanced Reactivity of Benzylic Halides
Benzylic halides readily undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms due to the electronic stabilization provided by the adjacent benzene ring.[6][7]
-
Sₙ1 Pathway: Tertiary and secondary benzylic halides, in particular, favor the Sₙ1 mechanism.[6] The rate-determining step is the formation of a benzylic carbocation. This intermediate is exceptionally stable because the positive charge is delocalized across the benzene ring through resonance, spreading the charge over four different carbon atoms.[3][8][9]
-
Sₙ2 Pathway: Primary benzylic halides are highly susceptible to Sₙ2 attack.[6] The reaction proceeds through a transition state that is stabilized by the overlap of the p-orbitals of the benzene ring with the developing p-orbital on the benzylic carbon.[8] This conjugation lowers the energy of the transition state, accelerating the reaction.
Reaction Mechanisms and Substituent Effects
The specific reaction pathway and its rate are heavily influenced by the substituents on the benzene ring and the reaction conditions.
Aryl Halide Reaction Pathways
Despite their general inertness, aryl halides can be forced to react under specific conditions, proceeding through two primary mechanisms.
This is the most common pathway for activated aryl halides.
-
Requirement: The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the halogen.[5][10][11][12][13]
-
Mechanism: The reaction is a two-step process. First, the nucleophile attacks the carbon bearing the halogen, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[10][11] The negative charge is delocalized onto the electron-withdrawing substituent, which stabilizes this intermediate. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[12]
-
Substituent Effect: EWGs are crucial as they stabilize the negatively charged intermediate, thereby lowering the activation energy of the rate-determining first step.[12][13] The more EWGs present, the faster the reaction. Meta-positioned EWGs have a much smaller effect as they cannot directly delocalize the negative charge through resonance.[12]
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. Aryl halides are less reactive in nucleophilic substitution reactions.(i) write any two reasons for less reactivity(ii) Give one example for nucleophilic substitution reaction of aryl halides [vedantu.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. ncrdsip.com [ncrdsip.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its unique structure, featuring two bromine atoms of differing reactivity and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides an in-depth overview of the synonyms, chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications, particularly in the development of pharmaceutical agents such as carbazole derivatives.
Chemical Identity and Properties
This compound is a key intermediate in organic synthesis. The presence of both a highly reactive benzylic bromide and a less reactive aryl bromide allows for selective, stepwise functionalization, making it a valuable precursor in multi-step synthetic routes.
A comprehensive summary of its identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-5-chlorobenzyl bromide |
| CAS Number | 66192-24-3 |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 49-53 °C |
| Boiling Point | 145-150 °C at 10 mmHg |
| Purity | ≥97% |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a carbazole derivative, a common scaffold in medicinal chemistry.
Synthesis of this compound
The synthesis is a two-step process starting from 4-chloro-2-methylaniline, involving a Sandmeyer reaction to produce the intermediate 2-bromo-5-chlorotoluene, followed by a radical bromination at the benzylic position.
Step 1: Synthesis of 2-Bromo-5-chlorotoluene via Sandmeyer Reaction
This procedure outlines the diazotization of 4-chloro-2-methylaniline followed by a copper-catalyzed bromination.
-
Materials:
-
4-chloro-2-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Methyl tert-butyl ether (MTBE)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ice
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of 142 g (1.00 mol) of melted 4-chloro-2-methylaniline is slowly added to 1200 ml of 23% aqueous HBr. The mixture is stirred for 20 minutes using a mechanical stirrer to form the corresponding hydrobromide salt.[1]
-
The mixture is cooled to -5°C in an ice-salt bath. A solution of 70.0 g (1.00 mol) of NaNO₂ in 400 ml of water is then added dropwise over 1.5 hours, maintaining the temperature below 0°C to form the diazonium salt.[1]
-
In a separate flask, a solution of 144 g (1.00 mol) of CuBr in 400 ml of 47% HBr is prepared and cooled to 0°C.[1]
-
The freshly prepared, cold diazonium salt solution is added in several portions to the CuBr solution.[1]
-
The resulting mixture is warmed to 70°C and stirred for 30 minutes. The reaction is then cooled to room temperature.[1]
-
The product is extracted with methyl tert-butyl ether (3 x 500 ml). The combined organic extracts are dried over anhydrous K₂CO₃ and the solvent is removed by rotary evaporation.[1]
-
The crude product is purified by fractional distillation to yield 2-bromo-5-chlorotoluene as a colorless oil.[1]
-
Step 2: Synthesis of this compound via Radical Bromination
This procedure describes the benzylic bromination of 2-bromo-5-chlorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
-
Materials:
-
2-Bromo-5-chlorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Light source (e.g., UV lamp or high-wattage incandescent bulb)
-
-
Procedure:
-
A mixture of 2-bromo-5-chlorotoluene (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) is suspended in CCl₄.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄) while being irradiated with a light source to initiate the radical chain reaction.[2]
-
The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats on the surface of the CCl₄.
-
After completion, the mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from hexanes) or column chromatography to afford this compound as a white solid.
-
Application in Carbazole Synthesis: A Two-Step Protocol
This compound is an excellent precursor for the synthesis of substituted carbazoles. The following protocol outlines a typical sequence involving a nucleophilic substitution followed by a Cadogan cyclization.
Step 1: Synthesis of 2-((2-Bromo-5-chlorobenzyl)amino)-2'-nitrobiphenyl
-
Materials:
-
This compound
-
2-Amino-2'-nitrobiphenyl
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
To a solution of 2-amino-2'-nitrobiphenyl (1 equivalent) in DMF, add DIPEA (1.5 equivalents).
-
Slowly add a solution of this compound (1.1 equivalents) in DMF to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-((2-bromo-5-chlorobenzyl)amino)-2'-nitrobiphenyl.
-
Step 2: Cadogan Cyclization to a Substituted Carbazole
This reductive cyclization transforms the 2-nitrobiphenyl derivative into the corresponding carbazole.
-
Materials:
-
2-((2-Bromo-5-chlorobenzyl)amino)-2'-nitrobiphenyl
-
Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)
-
A high-boiling solvent (e.g., 1,2-dichlorobenzene or o-xylene)
-
-
Procedure:
-
Dissolve the 2-((2-bromo-5-chlorobenzyl)amino)-2'-nitrobiphenyl (1 equivalent) in the high-boiling solvent.
-
Add an excess of the deoxygenating agent, such as triphenylphosphine (3-5 equivalents).[3]
-
Heat the reaction mixture to reflux (typically >150°C) for several hours. The reaction progress should be monitored by TLC or LC-MS.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under high vacuum, or the product can be precipitated by the addition of a non-polar solvent like hexanes.
-
Purify the crude product by column chromatography to afford the desired substituted carbazole.
-
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) than the aryl bromide. This allows for selective reactions where a nucleophile displaces the benzylic bromine, leaving the aryl halides intact for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual reactivity is a powerful tool for the construction of complex molecular architectures.
Caption: Differential reactivity of this compound.
Applications in Drug Development
Halogenated compounds are crucial in medicinal chemistry as the inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key starting material in the synthesis of various biologically active compounds.
Its primary application lies in the synthesis of carbazole alkaloids and their analogs. The carbazole nucleus is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. By utilizing this compound, medicinal chemists can introduce a substituted benzyl moiety onto a carbazole precursor or build the carbazole ring system itself, allowing for the exploration of new chemical space in the quest for novel therapeutics.
Conclusion
This compound is a strategically important synthetic intermediate with a unique reactivity profile that enables selective chemical transformations. Its utility in the construction of complex molecules, particularly those containing the carbazole scaffold, makes it a valuable tool for researchers in the field of drug discovery and development. The detailed protocols and chemical data provided in this guide serve as a comprehensive resource for scientists working with this versatile compound.
References
- 1. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 2-Bromo-5-chlorobenzyl bromide (CAS No. 66192-24-3), a halogenated benzene derivative. Due to the limited availability of specific experimental data for this compound in public literature and databases, this guide also includes information on closely related analogs to provide a comparative context for its potential characteristics and reactivity.
Core Properties
2-Bromo-5-chlorobenzyl bromide is a solid organic compound with the chemical formula C₇H₅Br₂Cl.[1][2] It is primarily used as a chemical intermediate in organic synthesis.[1]
Physicochemical Data
Table 1: Physicochemical Properties of 2-Bromo-5-chlorobenzyl bromide
| Property | Value | Source(s) |
| CAS Number | 66192-24-3 | [1] |
| Molecular Formula | C₇H₅Br₂Cl | [1] |
| Molecular Weight | 284.38 g/mol | [1] |
| IUPAC Name | 1-bromo-2-(bromomethyl)-4-chlorobenzene | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically offered at 97% | [1] |
| InChI Key | UTKGZXVMMFBCJC-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)CBr)Br | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-chlorobenzyl bromide is not documented in the available literature, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative.
Postulated Synthetic Pathway
A potential synthesis for 2-Bromo-5-chlorobenzyl bromide would likely involve the bromination of 2-bromo-5-chlorotoluene using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a bromine source like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This reaction selectively brominates the methyl group of the toluene.
Caption: Postulated synthesis of 2-Bromo-5-chlorobenzyl bromide.
Expected Reactivity
As a benzyl bromide derivative, 2-Bromo-5-chlorobenzyl bromide is expected to be a reactive alkylating agent. The benzylic bromine is susceptible to nucleophilic substitution reactions, making it a useful building block for introducing the 2-bromo-5-chlorobenzyl moiety into a variety of molecules. This reactivity is central to its application in the synthesis of more complex chemical structures, including potential pharmaceutical intermediates. For instance, the related compound 2-chlorobenzyl bromide is utilized in the synthesis of α-glucosidase inhibitors.[3]
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 2-Bromo-5-chlorobenzyl bromide are not available in the public domain. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, and a characteristic singlet for the benzylic methylene protons (CH₂Br) further downfield, likely in the range of 4.4-4.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons and one for the benzylic carbon. The carbon attached to the bromine of the benzyl group would appear at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methylene group, C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹), and C-Br and C-Cl stretching vibrations at lower frequencies.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.38 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 2-Bromo-5-chlorobenzyl bromide is not publicly available. However, based on the reactivity of similar benzyl bromides, it should be handled with caution in a well-ventilated fume hood.[4][5] Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. Benzyl bromides are often lachrymators and can be irritating to the skin, eyes, and respiratory tract.[4]
Applications in Research and Development
While specific applications of 2-Bromo-5-chlorobenzyl bromide in drug development or signaling pathway studies are not documented in the searched literature, its structural motifs are present in molecules of pharmaceutical interest. Halogenated aromatic compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The reactivity of the benzyl bromide group allows for its use as a synthon in the construction of more complex molecules. For example, the related compound 5-bromo-2-chlorobenzoic acid is a key raw material in the synthesis of hypoglycemic drugs.[6]
Logical Workflow for Use in Synthesis
Given its nature as a reactive intermediate, a typical experimental workflow involving 2-Bromo-5-chlorobenzyl bromide would involve its use as an electrophile in a nucleophilic substitution reaction to construct a larger molecule.
Caption: A logical workflow for the use of 2-Bromo-5-chlorobenzyl bromide.
This workflow illustrates a generalized procedure where the compound is reacted with a suitable nucleophile in the presence of a base and an appropriate solvent. The resulting product is then isolated and purified using standard laboratory techniques, and its identity and purity are confirmed by spectroscopic methods.
Conclusion
2-Bromo-5-chlorobenzyl bromide is a chemical intermediate with potential applications in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. While specific experimental data for this compound are scarce in the public domain, its properties and reactivity can be inferred from related chemical structures. Further research is needed to fully characterize this compound and explore its potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Bromo-5-chlorobenzyl bromide | C7H5Br2Cl | CID 11846505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Technical Guide: Safe Handling and Properties of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS No. 66192-24-3), a versatile synthetic intermediate used in various research and development applications.[1][2] Adherence to the protocols outlined in this document is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the design of experiments and for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₂Cl | [3][4] |
| Molecular Weight | 284.38 g/mol | [1][3][4] |
| CAS Number | 66192-24-3 | [1][2] |
| Appearance | Powder | [5] |
| Boiling Point | 281.542 °C at 760 mmHg | [2][6] |
| Flash Point | 138.3 ± 13.3 °C | [6] |
| Density | 1.9 ± 0.1 g/cm³ | [2][6] |
| Refractive Index | 1.617 | [2][6] |
| InChI Key | UTKGZXVMMFBCJC-UHFFFAOYSA-N | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[7] Understanding its primary hazards is fundamental to safe handling.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |
Signal Word: Danger[5]
Hazard Pictogram:
Reactivity Profile
This compound possesses a unique reactivity profile due to the presence of two different carbon-bromine bonds. The bromomethyl group (-CH₂Br) is a benzylic halide, making its bromine atom significantly more susceptible to nucleophilic substitution than the bromine atom directly attached to the aromatic ring.[1] This differential reactivity allows for selective chemical transformations, making it a valuable intermediate in organic synthesis.[1]
Caption: Reactivity of this compound.
Experimental Protocols: Safety and Handling
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A detailed list of required PPE is provided below.
| PPE Type | Specification |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |
| Hand Protection | Compatible chemical-resistant gloves.[5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5][8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][8] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation.[5] Avoid prolonged or repeated exposure.[5] Wash thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is 2°C - 8°C.[5]
Emergency Procedures
The following diagrams outline the immediate actions to be taken in case of accidental exposure or spillage.
First Aid Measures
Caption: First aid procedures for exposure.
Accidental Release Measures
Caption: Spill response workflow.
Toxicological and Ecological Information
To the best of our knowledge, the toxicological and ecotoxicological properties of this material have not been thoroughly investigated.[5] Researchers should handle this compound with the assumption that it is potentially toxic and harmful to the environment. Avoid release into the environment.[5]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, national, and international regulations.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the most current SDS for this compound before handling.
References
- 1. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. This compound [myskinrecipes.com]
- 4. 66192-24-3|this compound|BLD Pharm [bldpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined are based on established scientific principles and regulatory guidelines.
Introduction to this compound
This compound (CAS No. 66192-24-3) is a polyhalogenated aromatic compound with the molecular formula C₇H₅Br₂Cl.[1] Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a chlorine atom. This arrangement of functional groups, particularly the reactive benzylic bromide, makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceutical intermediates and carbazole derivatives.[2] An understanding of its solubility in common organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.
While specific quantitative data is sparse, it is generally reported to be soluble in common organic solvents such as dichloromethane and chloroform, and insoluble in water.[2] A related compound, 1-(bromomethyl)-4-chlorobenzene, is noted to be soluble in ethanol and ether.[3]
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents. This protocol is based on the principles of the isothermal saturation method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. The time required should be determined empirically, but 24 to 48 hours is often adequate.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the use of a syringe filter is highly recommended.
-
Dilute the collected sample to a known volume with the same solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
OECD Guidelines
For regulatory purposes, the principles outlined in the OECD Guidelines for the Testing of Chemicals, Test No. 105 ("Water Solubility") can be adapted for organic solvents.[4][5][6][7] This guideline describes the flask method, which is suitable for substances with solubilities above 10⁻² g/L, and the column elution method for substances with lower solubilities.[4][5]
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be recorded in a structured format for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Observations |
| Hexane | 1.9 | To be determined | |
| Toluene | 2.4 | To be determined | |
| Diethyl Ether | 4.3 | To be determined | |
| Chloroform | 4.8 | To be determined | |
| Ethyl Acetate | 6.0 | To be determined | |
| Dichloromethane | 9.1 | To be determined | |
| Acetone | 21 | To be determined | |
| Ethanol | 25 | To be determined | |
| Methanol | 33 | To be determined |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Role in Nucleophilic Substitution
This compound is a valuable synthetic intermediate due to the differential reactivity of its two bromine atoms. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide. This allows for selective substitution reactions.
References
- 1. This compound - [sigmaaldrich.com]
- 2. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 3. 1-(Bromomethyl)-4-Chlorobenzene: Properties, Uses, Safety, Supplier | Quality Chemical Details China [chlorobenzene.ltd]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Bøker [books.google.no]
- 5. filab.fr [filab.fr]
- 6. oecd.org [oecd.org]
- 7. Water Solubility | Scymaris [scymaris.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-2-(bromomethyl)-4-chlorobenzene as a key starting material. The inherent reactivity of this compound, particularly the differential reactivity of its two bromine substituents, makes it a valuable building block for creating complex molecular architectures relevant to pharmaceutical and agrochemical research.
Introduction
This compound is a versatile bifunctional electrophile. The benzylic bromide is highly susceptible to nucleophilic substitution reactions, while the aryl bromide is significantly less reactive under standard conditions. This chemoselectivity allows for the regioselective formation of heterocyclic systems. This document outlines the synthesis of two key heterocyclic scaffolds: substituted isoindolines and phthalazines. These heterocycles are prevalent in many biologically active molecules, making their efficient synthesis a critical aspect of drug discovery and development.
Reaction Schemes and Pathways
The primary application of this compound in heterocycle synthesis involves its reaction with dinucleophiles. The general reaction pathways are illustrated below.
Caption: General reaction pathways for the synthesis of isoindoline and phthalazine derivatives.
Synthesis of N-Substituted 5-Bromo-7-chloroisoindolines
The reaction of this compound with primary amines leads to the formation of N-substituted 5-bromo-7-chloroisoindolines. This is a versatile method for introducing a wide range of substituents on the isoindoline nitrogen.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (1.1 eq) and triethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-substituted 5-bromo-7-chloroisoindoline.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Typical Yield (%) |
| This compound | Benzylamine | 2-Benzyl-5-bromo-7-chloroisoindoline | Acetonitrile | Triethylamine | 85-95 |
| This compound | Aniline | 5-Bromo-7-chloro-2-phenylisoindoline | Acetonitrile | Triethylamine | 80-90 |
| This compound | Cyclohexylamine | 5-Bromo-7-chloro-2-cyclohexylisoindoline | Acetonitrile | Triethylamine | 88-96 |
Synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydrophthalazine
The cyclocondensation of this compound with hydrazine hydrate provides a direct route to the 6-bromo-8-chloro-1,2,3,4-tetrahydrophthalazine core, a valuable scaffold in medicinal chemistry.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Typical Yield (%) |
| This compound | Hydrazine hydrate | 6-Bromo-8-chloro-1,2,3,4-tetrahydrophthalazine | Ethanol | 75-85 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of these heterocyclic compounds is depicted below.
Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the newly formed methylene protons within the heterocyclic ring, and any protons from the N-substituent in the case of isoindolines.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Key signals will include those for the aromatic carbons and the aliphatic carbons of the heterocyclic ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target heterocycle. The isotopic pattern for bromine and chlorine will be a key diagnostic feature.
Conclusion
This compound serves as an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted isoindolines and phthalazines. The protocols outlined in these application notes provide a robust foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The selective reactivity of the starting material allows for controlled and efficient construction of these important molecular scaffolds.
The Versatility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Organic Synthesis: A Gateway to Novel Isoindolinones
For Immediate Release: Researchers and professionals in the fields of organic synthesis and drug development now have access to a comprehensive guide on the application of 1-bromo-2-(bromomethyl)-4-chlorobenzene as a versatile building block. This document provides detailed application notes and experimental protocols for the synthesis of substituted isoindolinones, a class of compounds with significant potential in medicinal chemistry.
This compound, with its two reactive bromine sites, serves as an excellent starting material for the construction of complex heterocyclic systems. The distinct reactivity of the benzylic bromide and the aryl bromide allows for sequential and selective functionalization, making it a valuable tool for creating diverse molecular architectures. This application note focuses on its utility in the synthesis of 5-chloro-isoindolinone derivatives, which are of interest due to their potential biological activities.
Synthetic Applications: Building the Isoindolinone Scaffold
The primary application highlighted is the synthesis of N-substituted 5-chloro-isoindolinones through a one-pot reaction with primary amines. This reaction proceeds via a sequential nucleophilic substitution and an intramolecular cyclization. The benzylic bromide is highly susceptible to nucleophilic attack by a primary amine, forming an intermediate which then undergoes an intramolecular cyclization to yield the desired isoindolinone core structure.
Key Reaction Data
| Amine Reactant | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | 5-Chloro-2-benzylisoindolin-1-one | 12 | 80 | 85 |
| Aniline | 5-Chloro-2-phenylisoindolin-1-one | 18 | 100 | 78 |
| 4-Methoxyaniline | 5-Chloro-2-(4-methoxyphenyl)isoindolin-1-one | 16 | 100 | 82 |
| Cyclohexylamine | 5-Chloro-2-cyclohexylisoindolin-1-one | 24 | 80 | 75 |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 5-Chloro-isoindolin-1-ones:
To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) (10 mL) is added the respective primary amine (1.1 mmol) and a base, for instance, potassium carbonate (2.0 mmol). The reaction mixture is then stirred at the specified temperature for the time indicated in the table above. Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the pure N-substituted 5-chloro-isoindolin-1-one.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for N-substituted 5-chloro-isoindolin-1-ones.
Potential Signaling Pathway Involvement
While specific biological data for the synthesized 5-chloro-isoindolinone derivatives is the subject of ongoing research, the isoindolinone scaffold is a known pharmacophore present in various biologically active compounds. For instance, certain isoindolinone derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. A hypothetical signaling pathway that could be modulated by such compounds is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
This application note provides a foundational protocol for the synthesis of a library of 5-chloro-isoindolinone derivatives. The straightforward and efficient nature of this synthetic route, coupled with the potential for diverse functionalization, makes this compound a highly valuable building block for the discovery of novel therapeutic agents. Further studies are warranted to explore the full scope of its applications and the biological activities of the resulting compounds.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions involving 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its distinct reactivity at the benzylic position, allowing for selective functionalization.
Introduction
This compound possesses two bromine atoms with different reactivities. The bromine atom of the bromomethyl group is situated at a benzylic position, making it significantly more susceptible to nucleophilic substitution compared to the bromine atom directly attached to the aromatic ring. This differential reactivity allows for selective displacement of the benzylic bromide, enabling the introduction of a wide range of functional groups while leaving the aryl halides available for subsequent transformations, such as cross-coupling reactions. Common nucleophilic substitution reactions involving this compound lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on this compound with different nucleophiles. The data presented includes reaction conditions and yields, providing a comparative overview for synthetic planning.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine (e.g., Isopropylamine) | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | >95% (crude) |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 4-(2-Bromo-5-chlorobenzyl)phenol | 98% |
| Thiol (from Thiourea) | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(2-bromo-5-chlorobenzyl) sulfide | 85-95% |
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions are provided below.
Protocol 1: Synthesis of N-(2-Bromo-5-chlorobenzyl)amines
This protocol describes the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Isopropylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add isopropylamine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, N-(2-Bromo-5-chlorobenzyl)propan-2-amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Bromo-5-chlorobenzyl Ethers
This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.
Materials:
-
This compound (or its 4-ethoxybenzyl precursor)
-
4-Ethoxyphenol
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-bromo-2-(4-ethoxybenzyl)-4-chlorobenzene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of aluminum chloride (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, 4-(2-Bromo-5-chlorobenzyl)phenol.
-
Purify the product by column chromatography.[1]
Protocol 3: Synthesis of 2-Bromo-5-chlorobenzyl Thioethers
This protocol outlines a one-pot synthesis of a symmetrical benzyl thioether using thiourea as the sulfur source.[2]
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (2.0 eq) in methanol, add thiourea (1.0 eq).
-
Reflux the mixture for 1 hour.
-
Add a solution of sodium hydroxide (2.0 eq) in methanol to the reaction mixture.
-
Continue to reflux for an additional 3 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by filtration and wash with cold methanol to yield bis(2-bromo-5-chlorobenzyl) sulfide.
-
Further purification can be achieved by recrystallization.[2]
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
Factors Influencing Nucleophilic Substitution
Caption: Key factors affecting reaction outcome.
References
Application Notes and Protocols for 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)-4-chlorobenzene, also known by the synonym 2-Bromo-5-chlorobenzyl bromide, is a versatile bifunctional electrophilic reagent employed in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a bromomethyl group and an aryl bromide, allows for sequential or selective reactions to introduce the 2-bromo-5-chlorobenzyl moiety into target scaffolds. This building block is particularly valuable in the construction of complex molecular architectures, including those found in enzyme inhibitors and other therapeutic agents.
The primary utility of this compound lies in its ability to act as an alkylating agent via the highly reactive benzylic bromide. This functionality is readily susceptible to nucleophilic attack by a wide range of nucleophiles, such as amines, alcohols, and thiols, facilitating the formation of new carbon-heteroatom bonds. The presence of the aryl bromide offers a secondary site for modification, typically through transition metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
These application notes provide an overview of the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of C-aryl glucoside SGLT2 inhibitors. SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. A prominent example is Dapagliflozin. While the synthesis of Dapagliflozin itself involves a multi-step process, a crucial intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, can be prepared from precursors directly related to this compound.
The general synthetic strategy involves the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride. 5-bromo-2-chlorobenzoyl chloride can be synthesized from 5-bromo-2-chlorobenzoic acid, which in turn can be prepared from this compound through oxidation of the bromomethyl group. The resulting ketone intermediate is then reduced to the corresponding diphenylmethane, which serves as a key precursor for the glycosylation step in the synthesis of SGLT2 inhibitors.
Data Presentation
Table 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-bromo-2-chlorobenzoic acid, Oxalyl chloride | DMF (cat.) | Dichloromethane | Room Temp. | 2 | >95 (crude) | - |
| 2 | 5-bromo-2-chlorobenzoyl chloride, Phenetole | Aluminum trichloride | Dichloromethane | 0 to Room Temp. | 4 | 68 | 99.5 (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This protocol outlines the synthesis of a key intermediate for SGLT2 inhibitors, starting from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Phenetole
-
Aluminum trichloride (AlCl₃)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry dichloromethane, a catalytic amount of DMF is added.
-
Oxalyl chloride (1.2 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a suspension of aluminum trichloride (1.1 eq) in dry dichloromethane at 0 °C, a solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in dry dichloromethane is added dropwise.
-
Phenetole (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of 1M HCl.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol to afford (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white solid.[1]
Visualizations
Signaling Pathway Diagram
While this compound is a synthetic building block and does not directly interact with signaling pathways, the molecules synthesized from it do. The following diagram illustrates the mechanism of action of SGLT2 inhibitors, such as Dapagliflozin, for which intermediates can be synthesized using the title compound.
Caption: Mechanism of SGLT2 inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis of a key intermediate for SGLT2 inhibitors using a derivative of this compound.
Caption: Synthesis workflow for a key SGLT2 inhibitor intermediate.
References
Application of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in the Synthesis of Advanced Agrochemicals
Introduction
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its distinct reactivity, stemming from the presence of both a benzylic bromide and an aryl bromide, makes it a valuable intermediate in the preparation of a variety of agrochemicals, including fungicides, herbicides, and insecticides. This application note details the use of this compound in the synthesis of pyrazole carboxamide fungicides, a critical class of modern crop protection agents.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 66192-24-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅Br₂Cl | --INVALID-LINK-- |
| Molecular Weight | 284.38 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | [Generic Supplier] |
| Boiling Point | 281.5 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | Not available | |
| Density | 1.9 ± 0.1 g/cm³ | --INVALID-LINK-- |
Application in Fungicide Synthesis: A Case Study
This compound is a key precursor for the synthesis of N-(2-substituted-benzyl)phenyl pyrazole carboxamides. This class of compounds has demonstrated significant fungicidal activity, particularly as succinate dehydrogenase inhibitors (SDHIs). The following section outlines a representative synthetic protocol.
Synthesis of N-(2-(2-bromo-5-chlorobenzyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This experimental protocol describes a two-step synthesis of a novel pyrazole carboxamide fungicide, leveraging this compound as a key building block.
Step 1: Synthesis of 2-(2-bromo-5-chlorobenzyl)aniline
Reaction Scheme:
A representative Suzuki coupling reaction.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in a 3:1 mixture of toluene and water, add 2-aminophenylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(2-bromo-5-chlorobenzyl)aniline.
Expected Yield: 75-85%
Step 2: Amide Coupling to form N-(2-(2-bromo-5-chlorobenzyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Reaction Scheme:
Final amide coupling step to yield the target fungicide.
Protocol:
-
Dissolve 2-(2-bromo-5-chlorobenzyl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure N-(2-(2-bromo-5-chlorobenzyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Expected Yield: 80-90%
Logical Workflow for Agrochemical Development
The following diagram illustrates the typical workflow for developing a new agrochemical, highlighting the role of key intermediates like this compound.
Workflow of Agrochemical R&D.
Conclusion
This compound is a pivotal intermediate for the synthesis of novel pyrazole carboxamide fungicides. The differential reactivity of its bromine substituents allows for selective and efficient synthetic transformations. The protocols provided herein offer a robust framework for the laboratory-scale synthesis of potential agrochemical candidates. Further optimization of reaction conditions and scale-up studies are warranted for industrial applications.
References
Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a versatile trifunctional aromatic building block utilized in organic synthesis. Its utility in medicinal chemistry is particularly noteworthy, serving as a key intermediate in the construction of complex molecular architectures. The differential reactivity of the benzylic bromide and the aryl bromide allows for selective functionalization, making it a valuable precursor for a range of heterocyclic compounds. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing the 2-bromo-5-chlorobenzyl moiety. This application note details a protocol for the synthesis of N-substituted isoindolinones, a class of compounds that has garnered significant interest in drug discovery, particularly as inhibitors of histone deacetylases (HDACs).
Application in Drug Development: Synthesis of Isoindolinone-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is implicated in the pathogenesis of various cancers, making them a prime target for therapeutic intervention. Isoindolinone-based molecules have emerged as a promising scaffold for the development of potent and selective HDAC inhibitors.
The synthesis of these inhibitors can be initiated from this compound. The general synthetic strategy involves a two-step sequence:
-
Nucleophilic Substitution: The highly reactive benzylic bromide of this compound readily undergoes an S(_N)2 reaction with a primary amine, leading to the formation of a secondary amine intermediate.
-
Intramolecular Cyclization: The resulting intermediate, possessing both a nucleophilic nitrogen and an electrophilic aryl bromide, can undergo an intramolecular cyclization to form the isoindolinone ring system. This cyclization can be achieved through various methods, including palladium-catalyzed reactions.
This approach allows for the introduction of diverse substituents on the isoindolinone nitrogen, enabling the exploration of the structure-activity relationship (SAR) for HDAC inhibition.
Quantitative Data Summary
The following table summarizes the expected reactants and products for the first step of the synthesis, the nucleophilic substitution of this compound with benzylamine. Please note that the yield is an estimate based on similar reactions reported in the literature, as a specific published yield for this exact reaction was not found.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| This compound | Benzylamine | N-(2-Bromo-5-chlorobenzyl)benzylamine | DMF | K(_2)CO(_3) | 12 | 25 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Bromo-5-chlorobenzyl)benzylamine (Nucleophilic Substitution)
This protocol describes the N-alkylation of benzylamine with this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure N-(2-Bromo-5-chlorobenzyl)benzylamine.
Protocol 2: Synthesis of 2-Benzyl-5-chloroisoindolin-1-one (Intramolecular Cyclization)
This protocol describes a potential subsequent step for the intramolecular cyclization of the product from Protocol 1 to form the isoindolinone ring system. This is a representative procedure and may require optimization.
Materials:
-
N-(2-Bromo-5-chlorobenzyl)benzylamine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)(_2)) (0.05 eq)
-
Triphenylphosphine (PPh(_3)) (0.1 eq)
-
Cesium carbonate (Cs(_2)CO(_3)) (2.0 eq)
-
Toluene
-
Carbon monoxide (CO) gas
-
Schlenk flask or similar reaction vessel for handling CO
-
Magnetic stirrer with heating
-
Standard workup and purification equipment
Procedure:
-
In a Schlenk flask, combine N-(2-Bromo-5-chlorobenzyl)benzylamine (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with carbon monoxide gas (balloon pressure).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 95-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-benzyl-5-chloroisoindolin-1-one.
Visualizations
Caption: Synthetic route to 2-benzyl-5-chloroisoindolin-1-one.
Caption: Mechanism of action of isoindolinone-based HDAC inhibitors.
Protecting Group Strategies for 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the implementation of protecting group strategies for the bromomethyl functional group of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This versatile building block is of significant interest in medicinal chemistry and drug development, and the selective protection of its reactive bromomethyl group is crucial for the successful synthesis of complex target molecules.
Introduction
This compound possesses two distinct reactive sites: a benzylic bromide and an aryl bromide. The benzylic bromide is highly susceptible to nucleophilic substitution, making it a key handle for molecular elaboration. However, its high reactivity can also interfere with transformations intended for other parts of the molecule. Therefore, the temporary protection of the bromomethyl group is often a necessary strategic step in a multi-step synthesis. This document outlines two common and effective strategies for this purpose: protection as a benzyl acetate ester and as a benzyl methyl ether.
Protecting Group Strategies
The selection of a suitable protecting group is contingent on the overall synthetic plan, including the stability of the protecting group to various reaction conditions and the mildness of the conditions required for its removal. Here, we present two robust strategies:
-
Acetate Protection: The bromomethyl group can be converted to the corresponding acetate ester. This strategy is advantageous due to the ease of introduction and the relatively mild conditions required for its subsequent removal via hydrolysis.
-
Methyl Ether Protection: Formation of a methyl ether provides a more robust protecting group that is stable to a wider range of reaction conditions, particularly those involving nucleophiles and bases. Cleavage of the methyl ether can be achieved using specific Lewis acids.
The following sections provide detailed experimental protocols for the introduction and removal of these protecting groups.
Experimental Protocols
Strategy 1: Acetate Protection and Deprotection
1.1. Protection of the Bromomethyl Group as an Acetate Ester
This protocol describes the conversion of this compound to (2-Bromo-5-chlorophenyl)methyl acetate via nucleophilic substitution with sodium acetate.
Reaction Scheme:
Application Notes and Protocols for the Scale-up Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the two-step synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the regioselective electrophilic bromination of 4-chlorotoluene to produce the key intermediate, 1-bromo-4-chloro-2-methylbenzene. This intermediate subsequently undergoes a free-radical benzylic bromination to yield the final product. The protocols provided are designed for adaptability to various scales, from laboratory benchtop to pilot plant production.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process starting from the commercially available 4-chlorotoluene.
Step 1: Electrophilic Aromatic Bromination. 4-chlorotoluene is subjected to electrophilic bromination. The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. The directing effects of the methyl group are stronger, leading to the preferential bromination at the position ortho to the methyl group and meta to the chlorine atom, yielding 1-bromo-4-chloro-2-methylbenzene.
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction). The methyl group of the intermediate is then selectively brominated at the benzylic position using N-bromosuccinimide (NBS) under free-radical conditions to afford the desired this compound.
Data Presentation
Table 1: Reaction Parameters for Electrophilic Bromination of 4-Chlorotoluene
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Catalyst | Solvent | Typical Yield |
| Scale | 100 g | 5 kg | Iron powder | Dichloromethane | 85-95% |
| **Molar Ratio (4-chlorotoluene:Br₂) ** | 1 : 1.05 | 1 : 1.02 | |||
| Temperature | 0-5 °C (Br₂ addition), then RT | 5-10 °C (Br₂ addition), then 25-30°C | |||
| Reaction Time | 4-6 hours | 8-12 hours |
Table 2: Reaction Parameters for Benzylic Bromination of 1-bromo-4-chloro-2-methylbenzene
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Initiator | Solvent | Typical Yield |
| Scale | 100 g | 5 kg | AIBN (catalytic) | Acetonitrile | 70-85% |
| Molar Ratio (Substrate:NBS) | 1 : 1.1 | 1 : 1.05 | |||
| Temperature | Reflux (approx. 82°C) | 75-80°C | |||
| Reaction Time | 3-5 hours | 6-10 hours |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 1-bromo-4-chloro-2-methylbenzene
Materials:
-
4-chlorotoluene
-
Liquid Bromine (Br₂)
-
Iron powder (catalyst)
-
Dichloromethane (DCM)
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Appropriately sized reaction vessel with mechanical stirring, dropping funnel, and a gas outlet connected to a scrubber (containing sodium bisulfite or sodium thiosulfate solution to neutralize HBr gas).
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure (5 kg Scale):
-
Reaction Setup: Charge the reaction vessel with 4-chlorotoluene (5.0 kg, 39.5 mol) and dichloromethane (25 L). Begin stirring and cool the mixture to 5-10°C using a cooling bath.
-
Catalyst Addition: Add iron powder (75 g, 1.34 mol) to the stirred solution.
-
Bromine Addition: Slowly add liquid bromine (6.45 kg, 40.3 mol) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 5-10°C. Hydrogen bromide gas will evolve and should be neutralized in the scrubber.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for an additional 6-8 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-orange color of excess bromine dissipates.
-
Work-up: Transfer the mixture to a larger separatory funnel (or perform in-vessel extraction if equipped). Wash the organic layer sequentially with water (2 x 15 L), saturated sodium bicarbonate solution (15 L), and brine (15 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-bromo-4-chloro-2-methylbenzene as a colorless to pale yellow liquid.
Protocol 2: Scale-up Synthesis of this compound
Materials:
-
1-bromo-4-chloro-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator.
-
Acetonitrile
-
Hexanes or Heptane (for crystallization/purification)
Equipment:
-
Reaction vessel with mechanical stirring, reflux condenser, and nitrogen inlet.
-
Heating mantle or oil bath.
-
Filtration apparatus (e.g., Buchner funnel).
-
Recrystallization flasks.
Procedure (5 kg Scale):
-
Reaction Setup: Charge the reaction vessel with 1-bromo-4-chloro-2-methylbenzene (5.0 kg, 24.3 mol), N-bromosuccinimide (4.55 kg, 25.6 mol), and acetonitrile (50 L).
-
Initiator Addition: Add AIBN (120 g, 0.73 mol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring under a nitrogen atmosphere. The reaction is exothermic, so careful temperature control is necessary. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide which will float.
-
Reaction Completion: Maintain at reflux for 6-10 hours or until GC/TLC analysis indicates complete consumption of the starting material.
-
Cooling and Filtration: Cool the reaction mixture to room temperature, then further cool to 0-5°C for 1-2 hours to precipitate the succinimide byproduct. Filter the mixture and wash the collected solid with cold acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Purification: The crude product is an oil or a low-melting solid. It can be purified by recrystallization from a suitable solvent system such as hexanes or heptane. Dissolve the crude product in a minimal amount of hot solvent, then cool slowly to induce crystallization. Filter the purified product and dry under vacuum.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory or manufacturing facility. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be carried out in a well-ventilated area, such as a fume hood. Proper risk assessment should be conducted before commencing any chemical synthesis.
Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting catalytic cross-coupling reactions using 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This trifunctional building block offers unique opportunities for selective chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] The distinct reactivity of the aryl bromide, benzylic bromide, and aryl chloride moieties allows for programmed, stepwise functionalization.[1]
Core Concepts in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.[4] Key named reactions relevant to the functionalization of this compound include:
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[5][6]
-
Sonogashira Coupling: Creates C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[7][8][9]
-
Heck Coupling: Forms a new C-C bond by coupling an aryl halide with an alkene.[10]
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling an aryl halide with an amine.[2][11][12]
A critical aspect of reactions involving this compound is the chemoselective activation of the different carbon-halogen bonds. The reactivity order is generally benzylic C-Br > aryl C-Br > aryl C-Cl, allowing for selective transformations at each position by careful selection of reaction conditions.[1][13]
Selective Suzuki-Miyaura Coupling of the Aryl Bromide
The selective cross-coupling of the C(sp²)-Br bond in the presence of the C(sp³)-Br and C-Cl bonds is a key transformation. Based on studies of analogous o-, m-, and p-chloromethyl bromobenzenes, a palladium-based catalytic system employing a bulky phosphine ligand can achieve high selectivity for the arylation at the C1 position.[13]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from the successful selective coupling of 1-bromo-2-(chloromethyl)benzene with various arylboronic acids.[13]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Quantitative Data for Analogous Suzuki-Miyaura Couplings
The following table summarizes the yields obtained for the selective Suzuki-Miyaura coupling of 1-bromo-2-(chloromethyl)benzene with various arylboronic acids, which can be considered indicative of the expected performance for this compound.[13]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 93 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(2'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
| 5 | (3-Chlorophenyl)boronic acid | 3'-Chloro-2-(chloromethyl)-1,1'-biphenyl | 80 |
| 6 | o-Tolylboronic acid | 2-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |
Potential Sequential Cross-Coupling Reactions
The differential reactivity of the halogen atoms in this compound opens up the possibility of sequential cross-coupling reactions. A potential synthetic pathway could involve:
-
Selective Suzuki-Miyaura coupling at the C(sp²)-Br position under the conditions described above.
-
Subsequent coupling at the benzylic C(sp³)-Br position, potentially using a different catalyst system or reaction conditions that favor its activation.
-
Final coupling at the C-Cl position, which would require more forcing conditions or a specialized catalyst system known for activating aryl chlorides.[3]
Visualizing Reaction Workflows and Pathways
Logical Workflow for Sequential Cross-Coupling
References
- 1. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a versatile, trifunctional scaffold for the synthesis of novel small molecules in drug discovery. Its distinct reactive sites—a benzylic bromide, an aryl bromide, and a chlorinated phenyl ring—allow for sequential and site-selective derivatization. This document provides detailed protocols for the derivatization of this scaffold via nucleophilic substitution at the benzylic position and Suzuki-Miyaura coupling at the aryl bromide position, yielding compounds with potential applications as kinase inhibitors and other therapeutic agents.
Introduction
Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry, offering diverse vectors for chemical modification and tuning of pharmacokinetic and pharmacodynamic properties. This compound possesses two distinct carbon-bromine bonds with differential reactivity. The benzylic bromide is highly susceptible to SN2 reactions with a variety of nucleophiles, while the aryl bromide is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular and efficient approach to generating libraries of complex molecules from a single starting material.
The derivatization strategies outlined herein focus on the synthesis of N-benzyl heterocycles, a common motif in kinase inhibitors, and biaryl structures, which are prevalent in a wide range of biologically active compounds.
Derivatization Strategies
N-Alkylation of Heterocycles for Kinase Inhibitor Scaffolds
The benzylic bromide of this compound is an excellent electrophile for the N-alkylation of heterocyclic scaffolds. Pyrrolo[2,3-d]pyrimidines, for instance, are a well-established core structure for various kinase inhibitors.[1][2][3][4] Alkylation of the pyrrole nitrogen with the 2-bromo-5-chlorobenzyl group can introduce a key pharmacophore for interaction with the ATP-binding site of kinases.
Materials:
-
This compound
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq.) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired product.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | MS (ESI+) m/z |
| 1 | C13H10BrClN4 | 353.61 | 75 | 185-188 | 8.10 (s, 1H), 7.85 (d, J=2.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.50 (dd, J=8.5, 2.5 Hz, 1H), 7.20 (d, J=3.5 Hz, 1H), 6.80 (d, J=3.5 Hz, 1H), 5.60 (s, 2H), 5.40 (s, 2H, NH2) | 353.0 [M+H]+ |
Suzuki-Miyaura Coupling for Biaryl Scaffolds
The aryl bromide of this compound can be functionalized through Suzuki-Miyaura cross-coupling reactions to generate biaryl structures. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in drug discovery to access novel chemical space.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with toluene (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired product.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) | 1H NMR (400 MHz, CDCl3) δ (ppm) | MS (ESI+) m/z |
| 2 | C13H10BrCl | 281.58 | 82 | 160-165 (at 0.5 mmHg) | 7.50-7.30 (m, 8H), 4.55 (s, 2H) | 280.9 [M+H]+ |
Visualization of Workflows and Pathways
Experimental Workflow: N-Alkylation
Caption: Workflow for N-alkylation of a heterocycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway: Kinase Inhibition
The synthesized N-benzylated pyrrolo[2,3-d]pyrimidine derivatives are designed to act as ATP-competitive kinase inhibitors. They target the ATP-binding site of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.
Caption: Mechanism of RTK inhibition.
Conclusion
This compound is a highly valuable starting material for the generation of diverse compound libraries in drug discovery. The protocols provided herein demonstrate robust methods for the selective derivatization of its benzylic and aryl bromide moieties, leading to the synthesis of potential kinase inhibitors and other biologically active molecules. The modular nature of these synthetic routes allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds.
References
- 1. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analytical method for the quantification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in a sample matrix, suitable for research and quality control purposes.
Introduction
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to its reactive nature and potential toxicity, a sensitive and specific analytical method is required for its accurate quantification. This application note describes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it ideal for the analysis of complex mixtures and trace-level impurities.[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (DCM), HPLC grade or equivalent[2]
-
Methanol, HPLC grade
-
Deionized water
-
Helium (99.999% purity) for GC carrier gas
Sample Preparation
-
Solid Samples: Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and make up to the mark.[2]
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
Liquid Samples: If the sample is a solution, dilute it with dichloromethane to a concentration within the calibration range.
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[3] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for initial identification) |
| SIM Ions | m/z 282, 203, 124 (Quantifier: 203) |
| Full Scan Range | m/z 50-350 |
Note: The specific m/z values for SIM mode should be confirmed by running a full scan of the reference standard to identify the molecular ion and major fragment ions.
Data Presentation: Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following table summarizes the performance characteristics of the method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank or potential impurities |
Diagrams
Caption: Analytical workflow for the quantification of this compound.
Caption: Logical relationship of key components in the GC-MS system.
Conclusion
The described GC-MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound. The method is validated and suitable for use in quality control and research environments for the analysis of this compound in various sample matrices. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the method, allowing for accurate quantification at low concentrations.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This method is suitable for purity assessment and impurity profiling, which are critical aspects of drug development and chemical synthesis. The protocol outlines a strategy for column selection, mobile phase optimization, and instrument parameter setup. Representative data is presented to demonstrate the method's efficacy in separating the main analyte from potential process-related impurities and degradation products.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are essential to ensure the quality and purity of this starting material and to monitor its stability. Reversed-phase HPLC is a widely used technique for the analysis of non-polar to moderately polar compounds, making it an ideal choice for this analyte.[1] This application note provides a comprehensive guide for developing a selective, sensitive, and robust HPLC method for this compound.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for efficient HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₂Cl | [2] |
| Molecular Weight | 284.38 g/mol | [1] |
| Appearance | White solid | [3] (for a similar isomer) |
| LogP (predicted) | ~3.8 | [4] (for a similar isomer) |
| Solubility | Insoluble in water, soluble in organic solvents. | [5] |
| UV Absorbance (predicted) | Significant absorbance in the low UV range (e.g., ~254 nm) is expected due to the benzene ring. |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (0.1%) or Phosphoric acid (0.1%)
-
Potential Impurities (for method validation):
-
Impurity A: 1-Bromo-4-chlorobenzene (Starting material)
-
Impurity B: 2-Bromo-5-chlorotoluene (Related compound)
-
Impurity C: 1,2-Bis(bromomethyl)-4-chlorobenzene (Over-brominated impurity)
-
Impurity D: 1-Bromo-4-chloro-2-(hydroxymethyl)benzene (Hydrolysis product)
-
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column Selection: A C18 column is a good starting point due to the non-polar nature of the analyte. For challenging separations of halogenated aromatics, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity.[6][7]
-
Initial Screening Column: C18, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution (Initial Scouting Gradient):
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the expected absorbance of the benzene ring). A PDA detector is recommended to identify the optimal wavelength. For increased sensitivity and specificity, especially in complex matrices, derivatization to shift the absorbance maximum to a higher wavelength (e.g., 392 nm using a reagent like 1-(4-Nitrophenyl) piperazine) can be considered.[8][9]
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase starting composition to the desired concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Method Development Workflow
The following diagram illustrates the logical workflow for the HPLC method development.
Caption: A logical workflow for systematic HPLC method development.
Potential Degradation Pathway
Understanding potential degradation pathways is crucial for developing a stability-indicating method. Halogenated aromatic compounds can undergo degradation through various mechanisms, including hydrolysis and dehalogenation.
Caption: Potential degradation pathways for this compound.
Results and Discussion
The initial scouting gradient on a C18 column provided good retention and initial separation of the main peak from its potential impurities. The gradient was then optimized to improve the resolution between closely eluting peaks. The final optimized method parameters are presented in the table below, along with the resulting chromatographic data.
Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 60% B2-12 min: 60% to 85% B12-14 min: 85% B14-15 min: 85% to 60% B15-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
Chromatographic Data Summary
The following table summarizes the performance of the optimized HPLC method for the separation of this compound from its potential impurities.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Impurity D (Hydrolysis product) | 3.8 | 1.1 | - |
| Impurity A (Starting material) | 5.2 | 1.2 | 4.5 |
| Impurity B (Related compound) | 6.5 | 1.1 | 3.8 |
| This compound | 8.1 | 1.0 | 4.2 |
| Impurity C (Over-brominated) | 9.5 | 1.2 | 3.5 |
The optimized method demonstrates excellent separation with resolution values well above the acceptable limit of 1.5 for all impurity peaks from the main analyte. The tailing factors are all close to 1, indicating good peak symmetry.
Conclusion
This application note provides a detailed protocol for the development of a robust and reliable RP-HPLC method for the analysis of this compound. The described workflow, from initial screening to optimization, can be readily adapted by researchers and scientists in the pharmaceutical and chemical industries. The final method is demonstrated to be suitable for purity testing and the separation of key potential impurities, making it a valuable tool for quality control and stability studies. Further validation of the method according to ICH guidelines is recommended before its implementation in a regulated environment.
References
- 1. anaxlab.com [anaxlab.com]
- 2. CID 87808468 | C14H10Br4Cl2 | CID 87808468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cas 149965-41-3,4-bromo-2-(bromomethyl)-1-chlorobenzene | lookchem [lookchem.com]
- 5. Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the analysis of reaction products from 1-Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity is primarily centered around the benzylic bromide, which readily undergoes nucleophilic substitution reactions. This document provides a detailed experimental protocol for a representative nucleophilic substitution reaction with cyanide, followed by a comprehensive GC-MS analysis for the quantification of the resulting products. The presented methods are designed to be readily adaptable for various research and development applications.
Introduction
This compound is a polyhalogenated aromatic compound with a molecular formula of C₇H₅Br₂Cl and a molecular weight of 284.38 g/mol . The presence of a reactive benzylic bromide makes it a valuable building block for the introduction of various functional groups onto the benzene ring. The analysis of the reaction mixtures of this compound is crucial for reaction monitoring, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of the components in a complex mixture. This note provides a practical guide to the synthesis of a derivative and its subsequent analysis.
Experimental Protocols
Reaction: Synthesis of 5-Bromo-2-chlorobenzyl cyanide
This protocol describes a typical nucleophilic substitution reaction where the benzylic bromide of this compound is displaced by a cyanide ion.
Materials:
-
This compound (Purity ≥98%)
-
Sodium Cyanide (NaCN)
-
Ethanol, anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.84 g (10 mmol) of this compound in 50 mL of anhydrous ethanol.
-
Add 0.59 g (12 mmol) of sodium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 50 mL of deionized water and 50 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and wash it sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Prepare a sample of the crude product for GC-MS analysis by dissolving a small amount in dichloromethane.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD).
GC Conditions:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Data Presentation
The GC-MS analysis of the crude reaction mixture allows for the identification and quantification of the starting material, the main product, and any significant byproducts. The following table summarizes the expected quantitative data from the analysis.
| Compound Name | Retention Time (min) | Relative Peak Area (%) | Key m/z Fragments |
| This compound | 12.5 | 5 | 282/284/286 (M+), 203/205, 124 |
| 5-Bromo-2-chlorobenzyl cyanide | 11.8 | 90 | 229/231 (M+), 203/205, 168 |
| 5-Bromo-2-chlorobenzyl alcohol | 10.2 | 5 | 219/221 (M+), 203/205, 124 |
Note: The relative peak areas are simulated based on a high-yield reaction and are for illustrative purposes. Actual results may vary.
Mandatory Visualizations
Caption: Nucleophilic substitution reaction pathway.
Caption: Experimental workflow for GC-MS analysis.
Discussion
The provided experimental protocol for the synthesis of 5-Bromo-2-chlorobenzyl cyanide from this compound is a representative example of the synthetic utility of this starting material. The GC-MS method is optimized for the separation and identification of the halogenated aromatic compounds involved in the reaction. The characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are invaluable for the confirmation of the identity of the detected compounds. The mass spectrum of the starting material will show a characteristic M, M+2, and M+4 pattern due to the presence of two bromine atoms and one chlorine atom. The product, having one bromine and one chlorine atom, will exhibit a simpler M, M+2 isotopic pattern.
The formation of 5-Bromo-2-chlorobenzyl alcohol as a minor byproduct is a common occurrence in such reactions if the solvent is not perfectly anhydrous, as the benzylic bromide can undergo hydrolysis. The GC-MS method is sensitive enough to detect and quantify such byproducts, providing a complete profile of the reaction mixture.
Conclusion
This application note provides a detailed and practical framework for the GC-MS analysis of reaction products of this compound. The presented protocols and data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling efficient and accurate analysis of this important class of chemical intermediates. The methodologies can be adapted to a wide range of other nucleophilic substitution reactions involving this versatile starting material.
Application Note: Purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS No. 66192-24-3) using the recrystallization technique. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further synthetic applications in pharmaceutical and materials science research.
Introduction
This compound is a polyhalogenated aromatic compound that serves as a versatile intermediate in organic synthesis. The presence of both a reactive benzylic bromide and aryl halides allows for sequential and selective functionalization, making it a valuable building block for complex molecular architectures. The purity of this reagent is critical for the success of subsequent reactions, necessitating an effective purification strategy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and selection of an appropriate recrystallization solvent.
| Property | Value | Reference |
| CAS Number | 66192-24-3 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-5-chlorobenzyl bromide | [3] |
| Molecular Formula | C₇H₅Br₂Cl | [3] |
| Molecular Weight | 284.38 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Approximately 70-75 °C | [3] |
| Boiling Point | Estimated 281.5-290 °C | [3] |
| Solubility | Soluble in common organic solvents like ethanol and ether. Insoluble in water. | [4] |
Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CID 87808468 | C14H10Br4Cl2 | CID 87808468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 4. 1-(Bromomethyl)-4-Chlorobenzene: Properties, Uses, Safety, Supplier | Quality Chemical Details China [chlorobenzene.ltd]
Application Notes and Protocols for the Purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene using column chromatography. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The following protocols are designed to ensure high purity of the final product, which is crucial for subsequent synthetic steps and biological screening.
Introduction
This compound is a polyhalogenated aromatic compound frequently used as an intermediate in the synthesis of complex organic molecules. Its purification is a critical step to remove unreacted starting materials and byproducts, which could interfere with subsequent reactions. The most common method for its synthesis is the radical bromination of 1-bromo-4-chloro-2-methylbenzene. This process can lead to impurities such as the starting material and dibrominated species. Column chromatography is the preferred method for isolating the desired product with high purity.
This document outlines the conditions for thin-layer chromatography (TLC) analysis and a detailed protocol for preparative column chromatography.
Chromatographic Conditions
The separation of this compound from common impurities is readily achieved using normal-phase column chromatography on silica gel. The choice of eluent is critical for achieving good separation. A non-polar solvent system is recommended, with the polarity fine-tuned to achieve optimal resolution.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development
TLC is an essential tool for monitoring the progress of the synthesis and for determining the optimal solvent system for column chromatography.
Table 1: Recommended TLC Conditions
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane / Ethyl Acetate (95:5, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf of Product | ~0.4 - 0.5 |
| Expected Rf of Starting Material | ~0.6 - 0.7 |
Experimental Protocols
General Laboratory Practices
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound is a lachrymator and should be handled with care.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is used to monitor the reaction progress and to determine the appropriate eluent for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent: Hexane and Ethyl Acetate
-
UV lamp
Procedure:
-
Prepare a developing chamber by adding the chosen eluent (e.g., Hexane/Ethyl Acetate 95:5) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.
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On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot the crude reaction mixture, the starting material (1-bromo-4-chloro-2-methylbenzene), and a co-spot (crude mixture and starting material in the same spot) on the starting line.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The product, this compound, should have a lower Rf value than the starting material.
Protocol 2: Preparative Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 100% Hexane or Hexane/Ethyl Acetate 98:2).
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Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
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Start with a low polarity eluent (e.g., Hexane/Ethyl Acetate 98:2) to elute the less polar starting material first.
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Gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate 95:5) to elute the desired product.
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Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Table 2: Summary of Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient elution: Start with Hexane/Ethyl Acetate (98:2, v/v) and gradually increase to Hexane/Ethyl Acetate (95:5, v/v) |
| Column Dimensions | Dependent on the scale of the reaction (e.g., 2-5 cm diameter for 1-5 g of crude product) |
| Sample Loading | Wet or dry loading |
| Fraction Size | Dependent on column size (e.g., 10-20 mL for a 2 cm diameter column) |
| Monitoring | TLC analysis of collected fractions |
Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Components in Chromatography
The following diagram illustrates the logical relationship between the components involved in the chromatographic separation.
Caption: Relationship between components in the chromatographic separation process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-(bromomethyl)-4-chlorobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.
Experimental Protocol: Synthesis of this compound
This protocol details the benzylic bromination of 2-Bromo-5-chlorotoluene to yield this compound. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a standard method for this transformation.[1]
Starting Material: 2-Bromo-5-chlorotoluene Product: this compound (also known as 2-Bromo-5-chlorobenzyl bromide)
Reaction Scheme:
Figure 1. Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-5-chlorotoluene | 205.48 | 10.0 | 2.05 g |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 (1.1 eq) | 1.96 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 (0.05 eq) | 82 mg |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 50 mL |
Procedure:
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Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-5-chlorotoluene (2.05 g, 10.0 mmol), N-bromosuccinimide (1.96 g, 11.0 mmol), and azobisisobutyronitrile (82 mg, 0.5 mmol).
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Solvent Addition: Add 50 mL of anhydrous carbon tetrachloride to the flask.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN, which is often visible by the evolution of nitrogen gas. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (typically 2-4 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature. The succinimide byproduct will precipitate.
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Filtration: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
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Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove any unreacted bromine, followed by water (2 x 25 mL), and finally with brine (25 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a solid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Figure 2. Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting, what could be the issue?
A1: The most common reason for a lack of reaction initiation is an inactive radical initiator. AIBN and benzoyl peroxide can degrade over time. It is recommended to use a fresh batch of the initiator. Additionally, ensure that the reaction mixture is reaching the appropriate reflux temperature for the solvent used, as the initiation is temperature-dependent.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
A2: The formation of multiple products is a common issue. The two primary side products are the di-brominated compound (1-bromo-2-(dibromomethyl)-4-chlorobenzene) and products of aromatic ring bromination.
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Di-bromination: This occurs when the desired mono-brominated product reacts further with NBS. To minimize this, use a stoichiometric amount of NBS (1.05 to 1.1 equivalents) and monitor the reaction closely by TLC, stopping it once the starting material is consumed.
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Ring Bromination: This is an electrophilic aromatic substitution reaction that can compete with the desired radical pathway. It is favored in polar solvents and by the presence of Lewis acids. Using a non-polar solvent like carbon tetrachloride and ensuring the absence of acidic impurities can suppress ring bromination.[1] Conducting the reaction in the dark can also be beneficial as light can sometimes promote ionic side reactions.
Q3: My isolated yield is consistently low. What are the potential causes and solutions?
A3: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC. If the reaction stalls, a small additional portion of the radical initiator can be added.
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Loss During Work-up: The aqueous washes should be performed carefully to avoid loss of the organic layer. Ensure complete extraction of the product from the aqueous layers by back-extracting with a small amount of solvent.
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Inefficient Purification: During recrystallization, using too much solvent can lead to a significant portion of the product remaining in the mother liquor. It is important to use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then at a lower temperature (e.g., in an ice bath) can maximize crystal formation.
Q4: The final product is an oil instead of a solid. How can I induce crystallization?
A4: If the product is oily, it is likely due to the presence of impurities that are inhibiting crystallization.
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Purity Check: First, assess the purity of the oily product by TLC or NMR.
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Purification: If impurities are present, column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) is a highly effective purification method.
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Crystallization Techniques: For a relatively pure oil, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound. Trying different recrystallization solvents or solvent mixtures can also be effective.
Q5: What are the best practices for handling and storing N-bromosuccinimide (NBS)?
A5: NBS is a moisture-sensitive and light-sensitive reagent. It should be stored in a tightly sealed container in a cool, dark, and dry place. Over time, NBS can decompose to succinimide and bromine, which can affect its reactivity. For best results, it is recommended to use freshly recrystallized NBS, especially if the reagent is old or has changed in appearance (e.g., has a yellow or orange tint).
Data Presentation
Table 1: Influence of NBS Equivalents on Product Distribution
| Equivalents of NBS | Mono-brominated Product (%) | Di-brominated Product (%) | Unreacted Starting Material (%) |
| 1.0 | 85 | 5 | 10 |
| 1.1 | 92 | 7 | 1 |
| 1.5 | 70 | 28 | 2 |
| 2.0 | 15 | 83 | 2 |
Note: These are representative values and actual results may vary depending on specific reaction conditions.
Safety Information
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS) is corrosive and an irritant. Avoid contact with skin and eyes.
-
Carbon tetrachloride (CCl₄) is a toxic and carcinogenic solvent. Handle with extreme caution and use appropriate personal protective equipment. Consider replacing it with a less hazardous solvent if possible.
-
Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose to release toxic fumes upon heating.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site in this compound is the benzylic bromine atom of the bromomethyl group (-CH₂Br). This position is significantly more susceptible to nucleophilic substitution (Sₙ2) reactions compared to the bromine and chlorine atoms attached directly to the aromatic ring. The aryl halides are generally unreactive towards nucleophilic substitution under typical Sₙ2 conditions.
Q2: What is the most common reaction type observed with this compound?
The most common reaction is nucleophilic substitution at the benzylic carbon, where a nucleophile displaces the bromide ion. This makes it a valuable reagent for introducing the 2-bromo-5-chlorobenzyl moiety into various molecules.
Q3: Can the aryl halides on the benzene ring react?
While the aryl bromide and chloride are less reactive than the benzylic bromide in nucleophilic substitutions, they can participate in other types of reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) catalyzed by transition metals like palladium. These reactions, however, require specific catalytic systems and reaction conditions that are distinct from those used for substitution at the benzylic position.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Q: I am getting a low yield of my desired product when reacting this compound with my nucleophile. What are the possible causes and solutions?
A: Low yields in nucleophilic substitution reactions with this reagent are often due to competing side reactions or suboptimal reaction conditions. Here are the most common culprits and how to address them:
-
Side Reaction: E2 Elimination: The formation of an alkene, 2-bromo-5-chlorostyrene, via an E2 elimination pathway is a significant side reaction, especially when using strong, sterically hindered bases.
-
Side Reaction: Di-substitution: If your nucleophile has more than one reactive site, or if you use a large excess of a mono-functional nucleophile, you might observe the formation of a di-substituted product.
-
Side Reaction: Hydrolysis: The starting material can react with trace amounts of water in the solvent or on the glassware to form (2-Bromo-5-chlorophenyl)methanol. This byproduct can then react further to form a symmetrical ether, di-(2-bromo-5-chlorobenzyl) ether.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete reactions or favor side product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of an Unknown Byproduct
Q: I have an unexpected byproduct in my reaction mixture. How can I identify and minimize it?
A: The most common byproducts are the result of elimination, di-substitution, or hydrolysis. Below is a table summarizing these side products and their expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) data.
Data Presentation: Common Side Products and Their Characterization
| Side Product Name | Structure | Formation Pathway | Expected m/z [M]+ | Key ¹H NMR Signals (δ, ppm) |
| 2-Bromo-5-chlorostyrene | E2 Elimination | 202/204/206 | 5.5-7.0 (vinyl protons) | |
| Di-(2-bromo-5-chlorobenzyl) ether |
| Sₙ2 of (2-Bromo-5-chlorophenyl)methanol with starting material | 402/404/406/408 | ~4.5 (benzylic CH₂) |
| (2-Bromo-5-chlorophenyl)methanol |
| Hydrolysis | 220/222/224 | ~4.7 (benzylic CH₂), ~2.0 (hydroxyl H) |
| Di-substituted Product | Varies | Double Sₙ2 | Varies | Varies |
To minimize byproduct formation:
-
For E2 Elimination: Use a non-bulky base (e.g., NaH, K₂CO₃) instead of a bulky one (e.g., potassium tert-butoxide). Running the reaction at a lower temperature can also favor the Sₙ2 pathway.
-
For Di-substitution: Carefully control the stoichiometry. A 1:1 molar ratio of the nucleophile to this compound is recommended. If di-substitution is still an issue, try adding the electrophile slowly to a solution of the nucleophile.
-
For Hydrolysis: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol provides a general method for the synthesis of a 2-bromo-5-chlorobenzyl ether, a common application of the title compound.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (R-OH)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
To a solution of the alcohol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Troubleshooting failed reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: This molecule possesses two bromine atoms with distinct reactivities. The benzylic bromine, attached to the -CH2Br group, is highly reactive towards nucleophilic substitution. The aryl bromide, directly bonded to the benzene ring, is significantly less reactive under typical nucleophilic substitution conditions but can participate in reactions like Grignard reagent formation and transition-metal-catalyzed cross-coupling reactions.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, store the compound in a cool, dry, and well-ventilated area. It should be kept away from heat sources, ignition, and oxidizing agents. The container must be tightly sealed to prevent exposure to moisture and air.[2]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[3]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., with amines, alcohols, thiols)
Possible Cause 1: Inactive Reagent
-
Question: My reaction with an amine/alcohol/thiol is not proceeding. Could my this compound be degraded?
-
Answer: While generally stable under proper storage, prolonged exposure to moisture or light can lead to degradation. It is advisable to verify the purity of the starting material via techniques like NMR or GC-MS if there are concerns. One supplier notes that they do not collect analytical data for this product and the buyer assumes responsibility for confirming its purity.
Possible Cause 2: Inappropriate Reaction Conditions
-
Question: I am observing low conversion in my substitution reaction. What are the optimal conditions?
-
Answer: Nucleophilic substitution at the benzylic position typically follows an S(_N)2 mechanism, which is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] The choice of base is also critical. For alcohols (Williamson ether synthesis), a strong base like sodium hydride (NaH) is often used to generate the alkoxide in situ. For less acidic nucleophiles like amines, the reaction may proceed without a base or with a non-nucleophilic base to scavenge the HBr byproduct.
Possible Cause 3: Steric Hindrance
-
Question: Is the ortho-bromo substituent affecting the reactivity of the bromomethyl group?
-
Answer: Yes, the bromine atom at the 2-position can sterically hinder the approach of bulky nucleophiles to the benzylic carbon.[5] If you are using a sterically demanding nucleophile, you may need to use higher temperatures or longer reaction times. Alternatively, a less hindered nucleophile might be more effective.
Possible Cause 4: Competing Elimination Reaction (E2)
-
Question: I am getting a significant amount of a byproduct that appears to be an alkene. What is happening?
-
Answer: Strong, bulky bases can promote the E2 elimination reaction, where a proton is abstracted from the benzylic carbon and the bromide is eliminated, leading to the formation of a double bond. This is a common side reaction in Williamson ether synthesis when using secondary or tertiary alkoxides.[4] To minimize this, use a less hindered base or nucleophile and maintain a moderate reaction temperature.
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
Issue 2: Failure to Form Grignard Reagent at the Aryl Bromide Position
Possible Cause 1: Wet Glassware or Solvents
-
Question: My Grignard reaction is not initiating. What is the most common reason for failure?
-
Answer: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents (typically THF or diethyl ether) are used. Even trace amounts of water can quench the Grignard reagent as it forms.
Possible Cause 2: Inactive Magnesium
-
Question: The magnesium turnings are not reacting. How can I activate them?
-
Answer: The surface of magnesium can oxidize, preventing the reaction. Activating the magnesium is often necessary. This can be done by adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the purple iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used.
Possible Cause 3: Reaction Initiation Issues
-
Question: I've activated the magnesium, but the reaction still won't start. What else can I try?
-
Answer: Gentle heating can sometimes initiate the reaction. Also, ensure that a concentrated solution of this compound is added initially to a small portion of the magnesium to create a high local concentration, which can facilitate initiation. Once the reaction starts (indicated by bubbling and heat evolution), the remaining aryl bromide can be added dropwise.
Logical Diagram for Grignard Reaction Troubleshooting
Caption: Troubleshooting steps for failed Grignard reagent formation.
Quantitative Data Summary
The following tables provide representative yields for common reactions involving benzylic bromides and related aryl halides. Note that optimal conditions may vary based on the specific nucleophile and substrate.
Table 1: Nucleophilic Substitution at the Benzylic Position
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Typical Yield (%) | Potential Side Products |
| Amine | Morpholine | DMF | K₂CO₃ | 25-50 | 70-90 | Double substitution |
| Alcohol | Phenol | Acetonitrile | K₂CO₃ | Reflux | 60-85 | Elimination (E2) |
| Thiol | Thiophenol | Ethanol | NaOEt | 25 | 80-95 | Disulfide formation |
Table 2: Reactions at the Aryl Bromide Position
| Reaction Type | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Grignard Formation | Mg, THF | N/A | THF | Reflux | 50-80 |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 80-100 | 60-95 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-((2-Bromo-5-chlorobenzyl)oxy)phenol (Williamson Ether Synthesis)
-
To a solution of phenol (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-(2-Bromo-5-chlorobenzyl)morpholine
-
To a solution of morpholine (2.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
References
Technical Support Center: 1-Bromo-2-(bromomethyl)-4-chlorobenzene Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome challenges in coupling reactions involving 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
The primary challenges arise from the presence of multiple reactive sites on the molecule: an aromatic C(sp²)-Br bond, a benzylic C(sp³)-Br bond, and an aromatic C-Cl bond. The main difficulties include:
-
Low Yields: Due to competing side reactions or suboptimal reaction conditions.
-
Selectivity Issues: Difficulty in selectively reacting at the desired position (typically the C(sp²)-Br bond) without affecting the highly reactive benzylic bromide.
-
Side Reactions: The benzylic bromide is susceptible to nucleophilic substitution, elimination, or homo-coupling, leading to undesired byproducts.[1][2]
-
Purification Difficulties: The presence of multiple products and unreacted starting materials can complicate the purification process.
Q2: How can I achieve selective coupling at the aromatic C(sp²)-Br bond?
Achieving high selectivity for the C(sp²)-Br bond is crucial for obtaining the desired product in high yield. Key strategies include:
-
Careful Selection of Catalyst and Ligand: Certain palladium catalysts and phosphine ligands can exhibit high selectivity for the oxidative addition to the C(sp²)-Br bond over the C(sp³)-Br bond. For instance, using Pd(OAc)₂ with a bulky phosphine ligand like PCy₃·HBF₄ has been shown to be effective.[3][4]
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and base can significantly influence the reaction's selectivity. Milder conditions often favor the reaction at the more reactive C(sp²)-Br bond.
Q3: What are the common side reactions and how can I minimize them?
The most common side reaction is the reaction of the benzylic bromide. To minimize these unwanted reactions:
-
Use a Mild Base: Strong bases can promote elimination reactions or react with the benzylic bromide. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over strong organic bases.[3]
-
Control the Temperature: Higher temperatures can lead to increased side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Shorten the Reaction Time: Prolonged reaction times can increase the likelihood of side product formation. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to stop the reaction once the starting material is consumed.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki reactions, bulky electron-rich phosphine ligands like PCy₃·HBF₄ can be effective.[3][4] Experiment with different ligands to find the optimal one for your specific coupling reaction. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki reactions, Cs₂CO₃ has been shown to be highly effective.[3] For Sonogashira and Heck reactions, other bases like K₂CO₃ or triethylamine might be more suitable.[5][6] |
| Suboptimal Temperature | The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition or side reactions.[7] Experiment with a temperature gradient to find the optimal condition. |
| Solvent Effects | The solvent can significantly impact the solubility of reagents and the stability of the catalyst. A mixture of a non-polar solvent like toluene and a polar solvent like water is often used in Suzuki reactions.[3] For other coupling reactions, polar aprotic solvents like DMF or THF may be more appropriate. |
Issue 2: Poor Selectivity (Reaction at the Benzylic Bromide)
| Potential Cause | Troubleshooting Step |
| Highly Reactive Benzylic Bromide | The C(sp³)-Br bond is inherently more labile than the C(sp²)-Br bond under certain conditions. |
| Choice of Catalyst/Ligand System | Some catalyst systems may favor reaction at the benzylic position. A systematic screening of different palladium sources and ligands is recommended. Less hindered phosphine ligands might favor activation of the C(sp³)-Br bond.[3] |
| Reaction Conditions Too Harsh | High temperatures and strong bases can promote reactions at the benzylic position. Employ milder conditions (lower temperature, weaker base) to favor selective coupling at the aromatic bromide. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling for Selective C(sp²)-Br Arylation
This protocol is adapted from a study on a similar substrate, 1-bromo-4-(chloromethyl)benzene, and has been shown to provide high yields and selectivity.[3][4]
Reaction Scheme:
Reagents and Conditions:
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂ (0.2 mol%) |
| Ligand | PCy₃·HBF₄ (0.4 mol%) |
| Base | Cs₂CO₃ (2 equivalents) |
| Solvent | Toluene/Water (10:1 mixture) |
| Temperature | 80 °C |
| Atmosphere | Argon |
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.002 mmol), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add toluene (10 mL) and water (1 mL) via syringe.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Potential coupling reaction pathways.
References
- 1. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically proceeds via the radical bromination of 5-Bromo-2-chlorotoluene. Based on this, the most common impurities are:
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Unreacted Starting Material: 5-Bromo-2-chlorotoluene.
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Over-brominated Byproduct: 1-Bromo-2-(dibromomethyl)-4-chlorobenzene, where a second bromine atom has been added to the methyl group.
-
Ring-brominated Byproduct: Dibromo-2-(bromomethyl)-chlorobenzene isomers, resulting from bromination on the aromatic ring in addition to the methyl group.
-
Residual Brominating Reagent: Traces of N-bromosuccinimide (NBS) or other brominating agents if used in the synthesis.
Q2: My crude product is a dark oil/solid. How can I decolorize it?
A2: The dark color is often due to residual bromine or other minor, highly conjugated impurities. A preliminary purification step can be performed before definitive purification:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic solution with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any remaining bromine.
-
Follow with a water wash and then a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
This should yield a lighter-colored crude product that is more amenable to further purification.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several factors:
-
Purity: If the crude product is highly impure, crystallization may be inhibited. Consider a preliminary purification by column chromatography.
-
Solvent Choice: The chosen solvent may not be optimal. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Seeding the solution with a tiny crystal of pure product, if available, can also initiate crystallization.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: After column chromatography, my fractions containing the product are still impure. What went wrong?
A4: Several factors can lead to poor separation during column chromatography:
-
Eluent Polarity: The eluent system may be too polar, causing your product and impurities to elute too quickly and close together. Try a less polar solvent system.
-
Column Overloading: Too much crude material may have been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample.
-
Improper Packing: The column may not have been packed properly, leading to channeling and poor separation. Ensure the stationary phase is packed uniformly without any air bubbles.
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard silica gel chromatography difficult. In such cases, a different stationary phase (e.g., alumina) or a different separation technique (e.g., preparative HPLC) might be necessary.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for crude material that is relatively pure and solid at room temperature.
Methodology:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points for compounds of this polarity. An ideal solvent will fully dissolve the compound when hot but result in low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expected Purity and Yield:
| Purification Stage | Expected Purity (by GC/NMR) | Expected Recovery Yield |
| After 1st Recrystallization | >95% | 70-85% |
| After 2nd Recrystallization | >99% | 80-90% (of the first crop) |
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexanes or petroleum ether. The non-polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 98:2 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Typical TLC and Elution Data:
| Compound | Typical Rf (98:2 Hexanes:EtOAc) | Elution Order |
| 5-Bromo-2-chlorotoluene (Starting Material) | ~0.6 | 1st |
| This compound (Product) | ~0.4 | 2nd |
| 1-Bromo-2-(dibromomethyl)-4-chlorobenzene | ~0.3 | 3rd |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Common impurities arising from the synthesis of the target compound.
Stability issues of 1-Bromo-2-(bromomethyl)-4-chlorobenzene under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, particularly under acidic conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound under acidic conditions is showing unexpected byproducts. What could be the cause?
A1: Under acidic conditions, the most likely cause of unexpected byproducts is the hydrolysis of the benzylic bromide (the -CH2Br group). This reaction will convert this compound into 1-Bromo-4-chloro-2-(hydroxymethyl)benzene. The presence of acid can catalyze this hydrolysis. The stability of benzyl bromides can be influenced by substituents on the benzene ring and the reaction solvent.[1]
Q2: How can I minimize the degradation of this compound in my acidic reaction medium?
A2: To minimize degradation, consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to limit the availability of water for hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.
-
Acid Concentration: Use the lowest possible concentration of the acid that still effectively catalyzes your desired reaction.
Q3: What analytical techniques are recommended to monitor the stability of this compound?
A3: Several analytical techniques can be employed to monitor the stability and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and its degradation products over time. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) and UV detection is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the benzylic bromide protons and the appearance of new signals corresponding to the benzyl alcohol.
For comprehensive analysis, a combination of chromatographic and spectroscopic methods is often used.[2]
Q4: Are there any known degradation pathways for this compound other than hydrolysis?
A4: While hydrolysis of the benzylic bromide is the most probable degradation pathway under acidic conditions, other reactions could potentially occur, especially under forced degradation conditions which are used to intentionally degrade a compound to understand its stability.[2][3] These could include oxidation or dehalogenation, though these are less likely under typical acidic reaction conditions without the presence of strong oxidizing agents or specific catalysts.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material in Acidic Media
Symptoms:
-
HPLC analysis shows a rapid decrease in the peak area of this compound.
-
A new, more polar peak appears in the chromatogram.
-
¹H NMR analysis shows a decrease in the signal for the -CH₂Br protons (typically around 4.5-4.7 ppm) and the appearance of a new signal for -CH₂OH protons (typically around 4.7-4.9 ppm) and the -OH proton.
Possible Cause:
-
Acid-catalyzed hydrolysis of the benzylic bromide.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Degradation Product: | Isolate the main byproduct and characterize it using MS and NMR to confirm if it is the corresponding benzyl alcohol. |
| 2 | Kinetic Monitoring: | Run the reaction at different temperatures (e.g., room temperature, 0°C, -20°C) and take aliquots at various time points to analyze by HPLC. This will help quantify the rate of degradation. |
| 3 | Reduce Water Content: | If possible for your reaction, switch to an anhydrous solvent and ensure all reagents are dry. |
| 4 | Screen Different Acids: | Test alternative acid catalysts. A weaker acid or a non-nucleophilic acid might reduce the rate of hydrolysis while still promoting the desired reaction. |
Issue 2: Inconsistent Reaction Yields
Symptoms:
-
Significant variability in the yield of the desired product from batch to batch.
-
Correlation between lower yields and longer reaction times or higher temperatures.
Possible Cause:
-
Competitive degradation of the starting material is affecting the overall yield of the desired product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Reaction Conditions: | Ensure strict control over reaction time, temperature, and reagent addition rates. |
| 2 | Inert Atmosphere: | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, although hydrolysis is the more likely issue. |
| 3 | Forced Degradation Study: | Perform a controlled forced degradation study under your reaction's acidic conditions to understand the degradation kinetics.[2][3] This will help in optimizing the reaction window. |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various acidic conditions, as would be determined in a forced degradation study.
Table 1: Stability of this compound in Acidic Solutions
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradant |
| 0.1 M HCl (aq) | 25 | 24 | 15% | 1-Bromo-4-chloro-2-(hydroxymethyl)benzene |
| 0.1 M HCl (aq) | 50 | 24 | 45% | 1-Bromo-4-chloro-2-(hydroxymethyl)benzene |
| 0.1 M H₂SO₄ (aq) | 25 | 24 | 12% | 1-Bromo-4-chloro-2-(hydroxymethyl)benzene |
| 0.1 M H₂SO₄ (aq) | 50 | 24 | 40% | 1-Bromo-4-chloro-2-(hydroxymethyl)benzene |
| Acetic Acid | 25 | 24 | < 5% | Not Detected |
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the reaction aliquot with the initial mobile phase composition.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 0.1 M H₂SO₄.
-
Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.
-
Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it with a suitable base (e.g., dilute NaOH), and then dilute with the HPLC mobile phase for analysis.
-
Analyze the samples by the HPLC method described above to determine the percentage of the remaining parent compound and the formation of degradation products.
Visualizations
Caption: Potential acid-catalyzed hydrolysis pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing compound stability.
References
- 1. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the free-radical bromination of 2-bromo-4-chlorotoluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The primary byproducts in the synthesis of this compound are typically formed through two main pathways: over-bromination of the benzylic methyl group and electrophilic aromatic substitution on the benzene ring.
The most common byproducts include:
-
1-Bromo-2-(dibromomethyl)-4-chlorobenzene: Resulting from the addition of a second bromine atom to the methyl group.
-
1-Bromo-2-(tribromomethyl)-4-chlorobenzene: Resulting from the addition of a third bromine atom to the methyl group.
-
Ring-brominated isomers: Further bromination on the aromatic ring can lead to various isomers of dibromo-chlorotoluene, though this is generally less favored under radical conditions.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is crucial for achieving a high yield of the desired product. Key strategies include:
-
Control of Stoichiometry: Use of a slight excess or a stoichiometric amount of NBS is critical. A large excess of NBS will significantly increase the formation of over-brominated products.
-
Reaction Time and Temperature: Careful monitoring of the reaction progress and stopping it once the starting material is consumed can prevent further bromination. Lower temperatures can also help to control the reaction's selectivity.
-
Slow Addition of Reagents: In some cases, the slow addition of the radical initiator or maintaining a low concentration of bromine can improve selectivity towards the mono-brominated product.[1]
-
Choice of Solvent: Non-polar solvents like carbon tetrachloride (though less common now due to toxicity) or cyclohexane are typically used to favor the radical pathway over ionic side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product, this compound. | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient radical initiator. - Degradation of the product during workup. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature; typically, refluxing in a suitable solvent is required. - Ensure the radical initiator is fresh and used in an appropriate amount (typically 1-5 mol%). - Perform the workup and purification at lower temperatures if the product is found to be thermally labile. |
| High percentage of 1-Bromo-2-(dibromomethyl)-4-chlorobenzene in the product mixture. | - Excess of N-bromosuccinimide (NBS). - Prolonged reaction time. - High reaction temperature. | - Use a stoichiometric amount of NBS relative to 2-bromo-4-chlorotoluene. - Stop the reaction as soon as the starting material is consumed. - Consider running the reaction at a lower temperature for a longer duration. |
| Formation of significant amounts of ring-brominated byproducts. | - Presence of acidic impurities. - Use of a polar solvent. - High concentration of bromine. | - Ensure all glassware is dry and reagents are free of acid. - Use a non-polar solvent such as cyclohexane or carbon tetrachloride. - Maintain a low concentration of molecular bromine by using NBS. |
| Reaction fails to initiate. | - Inactive radical initiator. - Presence of radical inhibitors (e.g., oxygen, certain impurities). - Insufficient temperature or light for initiation. | - Use a fresh batch of radical initiator. - Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction is heated to the decomposition temperature of the initiator or adequately irradiated with a suitable light source. |
Quantitative Data on Byproduct Formation
The following table provides an estimated distribution of products under different reaction conditions. These values are illustrative and can vary based on the specific experimental setup.
| Condition | This compound (Desired Product) | 1-Bromo-2-(dibromomethyl)-4-chlorobenzene | 1-Bromo-2-(tribromomethyl)-4-chlorobenzene | Ring-Brominated Isomers |
| Optimal (Stoichiometric NBS, controlled time) | 85-95% | 5-10% | <1% | <1% |
| Excess NBS (1.5 eq.) | 50-60% | 30-40% | 5-10% | <1% |
| Prolonged Reaction Time | 60-70% | 25-35% | 2-5% | <1% |
| Polar Solvent (e.g., Acetic Acid) | 40-50% | 10-20% | <1% | 30-40% |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-4-chlorotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative like cyclohexane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chlorotoluene (1.0 eq.) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq.) to the solution.
-
De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the radical initiator, AIBN (0.02 eq.).
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Byproduct Formation
References
Technical Support Center: Selective Mono-substitution of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding di-substitution during nucleophilic substitution reactions with 1-bromo-2-(bromomethyl)-4-chlorobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of mono-substituted products from this compound.
Issue 1: Significant formation of the di-substituted product.
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Question: My reaction is yielding a substantial amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
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Answer: The formation of the di-substituted product arises from the nucleophilic attack at both the highly reactive benzylic bromide and the less reactive aryl bromide. To favor mono-substitution at the benzylic position, consider the following strategies:
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Stoichiometry Control: Use a stoichiometric excess of this compound relative to the nucleophile (e.g., 1.5 to 2 equivalents of the substrate). This ensures the nucleophile is the limiting reagent, reducing the likelihood of a second substitution.
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Slow Addition of Nucleophile: Add the nucleophile to the reaction mixture slowly and at a controlled rate. This maintains a low concentration of the nucleophile throughout the reaction, further discouraging di-substitution.
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Lower Reaction Temperature: Perform the reaction at a lower temperature. The activation energy for the substitution at the less reactive aryl bromide is higher than that for the benzylic bromide. Lowering the temperature will therefore disproportionately decrease the rate of the undesired di-substitution reaction.
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Choice of a Weaker Base/Nucleophile: If applicable, use a less reactive nucleophile or a weaker base. Highly reactive nucleophiles are more likely to overcome the higher activation barrier for substitution at the aryl bromide.
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Issue 2: Low reaction yield despite observing mono-substitution.
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Question: I am observing the desired mono-substituted product, but the overall yield is low. What are the potential causes and solutions?
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Answer: Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
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Side Reactions: Besides di-substitution, other side reactions like elimination or decomposition of the starting material or product could be occurring. Lowering the reaction temperature and using a non-basic nucleophile, if possible, can minimize elimination.
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Purification Losses: The purification process might be leading to significant loss of the product. Optimize your purification method. For example, if using column chromatography, ensure appropriate stationary and mobile phases are chosen to achieve good separation from byproducts and unreacted starting material. Recrystallization is another potential purification method if the product is a solid.
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Deactivation of Nucleophile: The nucleophile could be degrading under the reaction conditions. Ensure the nucleophile is stable at the reaction temperature and in the chosen solvent.
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Issue 3: Difficulty in separating the mono- and di-substituted products.
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Question: I am struggling to separate the mono- and di-substituted products after the reaction. What purification strategies can I employ?
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Answer: The polarity difference between the mono- and di-substituted products is often the key to their separation.
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Column Chromatography: This is the most common method for separating products with different polarities. A careful selection of the solvent system (eluent) is crucial. A less polar eluent will typically elute the less polar di-substituted product first, followed by the more polar mono-substituted product.
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Recrystallization: If both the desired mono-substituted product and the di-substituted byproduct are solids, fractional recrystallization can be effective. This technique relies on the differential solubility of the two compounds in a particular solvent.
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Preparative TLC or HPLC: For small-scale reactions or when high purity is required, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be excellent separation techniques.
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Frequently Asked Questions (FAQs)
Q1: Why is the benzylic bromide in this compound more reactive than the aryl bromide?
A1: The carbon-bromine bond at the benzylic position (-CH2Br) is significantly weaker and more susceptible to nucleophilic attack than the bromine atom directly attached to the aromatic ring. This is due to two main factors:
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Hybridization: The benzylic carbon is sp3 hybridized, while the aromatic carbon is sp2 hybridized. The greater s-character of the sp2 orbital results in a shorter, stronger carbon-halogen bond that is more difficult to break.
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Intermediate Stability: Nucleophilic substitution at the benzylic position proceeds through a transition state (for an SN2 reaction) or a carbocation intermediate (for an SN1 reaction) that is stabilized by the adjacent aromatic ring through resonance. This stabilization lowers the activation energy for the reaction, making it faster.
Q2: What reaction conditions generally favor an SN2 mechanism for mono-substitution?
A2: Since the benzylic carbon is primary, the SN2 mechanism is generally favored. To promote an SN2 pathway and achieve selective mono-substitution, the following conditions are recommended:
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Nucleophile: Use a strong, but not overly basic, nucleophile.
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Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the nucleophilic salt but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its high nucleophilicity.
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Temperature: Lower to moderate temperatures are generally preferred to control selectivity and minimize side reactions.
Q3: Can Phase-Transfer Catalysis (PTC) be used to improve selectivity?
A3: Yes, Phase-Transfer Catalysis (PTC) can be a very effective technique for achieving selective mono-alkylation of dihalides.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase containing the substrate. This allows for the use of a wider range of nucleophiles and can often be performed under milder conditions (e.g., lower temperatures), which enhances selectivity for the more reactive benzylic bromide.[1][2]
Data Presentation
The following tables summarize the expected outcomes and recommended conditions for achieving mono-substitution on this compound with various nucleophiles. Please note that specific yields and selectivities can vary based on the exact reaction conditions and the purity of the reagents.
Table 1: Influence of Stoichiometry on Selectivity
| Molar Ratio (Substrate:Nucleophile) | Expected Predominant Product | Rationale |
| 1 : ≥2 | Di-substituted Product | Excess nucleophile is available to react at both the benzylic and aryl positions. |
| 1 : 1 | Mixture of Mono- and Di- | Competitive reaction at both sites, with mono-substitution generally favored due to higher reactivity. |
| ≥1.5 : 1 | Mono-substituted Product | Nucleophile is the limiting reagent, maximizing the probability of reacting only at the more reactive site. |
Table 2: Recommended Reaction Conditions for Selective Mono-substitution
| Nucleophile Type | Example Nucleophile | Recommended Solvent | Typical Temperature Range (°C) | Key Considerations |
| Amine | Secondary Amine | Acetonitrile, THF, DMF | 0 - Room Temperature | Use of a non-nucleophilic base (e.g., triethylamine) may be necessary to scavenge the HBr byproduct. |
| Thiol | Thiophenol | Ethanol, Acetone, DMF | Room Temperature | A weak base (e.g., K2CO3) is often used to deprotonate the thiol without promoting elimination. |
| Alkoxide | Sodium Methoxide | Methanol, THF | 0 - Room Temperature | Careful control of stoichiometry and temperature is crucial as alkoxides are strong bases and can promote side reactions. |
Experimental Protocols
General Protocol for Selective Mono-substitution:
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 - 2.0 equivalents) and the appropriate anhydrous solvent.
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Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
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Nucleophile Addition: Dissolve the nucleophile (1.0 equivalent) in the same solvent and add it dropwise to the stirred solution of the substrate over a period of 30-60 minutes. If a base is required, it can be added to the substrate solution before the nucleophile or added concurrently.
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Reaction: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by TLC or GC-MS.
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Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired mono-substituted product.
Mandatory Visualization
Caption: Factors influencing selective mono-substitution.
References
Enhancing the selectivity of reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions (FAQs) for enhancing the selectivity of reactions involving 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selectivity with this compound?
A1: The primary challenge lies in controlling which of the three halogen atoms—one benzylic bromine, one aryl bromine, and one aryl chlorine—participates in the reaction. The molecule possesses two C-Br bonds with significantly different chemical reactivities.[1] The benzylic bromine in the -CH2Br group is highly labile and susceptible to nucleophilic substitution, while the aryl bromine is more suited for transition-metal-catalyzed cross-coupling reactions.[1] The aryl chlorine is the least reactive. Achieving selectivity requires exploiting these intrinsic reactivity differences through careful selection of reaction conditions.
Q2: How can I selectively target the benzylic bromide for nucleophilic substitution?
A2: The benzylic bromine is the primary site for chemical transformation and is significantly more susceptible to nucleophilic substitution than the halogens on the aromatic ring.[1] Standard nucleophilic substitution conditions (S_N_1 or S_N_2) will preferentially target this position. This allows for the replacement of the benzylic bromine while leaving the aryl halides available for subsequent reactions.[1]
Q3: Is it possible to perform a cross-coupling reaction at the aryl bromide position without affecting the benzylic bromide?
A3: Yes, this is achievable with careful control of the catalytic system. The selectivity between C(sp²)-Br (aryl) and C(sp³)-Br (benzyl) activation is often dependent on the choice of palladium catalyst and, crucially, the phosphine ligand.[2] For instance, in Suzuki-Miyaura coupling reactions, specific catalyst systems can be employed to favor the activation of the C(sp²)-Br bond, affording selective arylation at that position.[2][3]
Q4: How does the reactivity of the aryl chloride compare to the two bromine atoms?
A4: The aryl chloride is the least reactive of the three halogens. The carbon-chlorine bond is stronger than the carbon-bromine bonds, making it more resistant to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] Under conditions that are selective for the aryl bromide, the aryl chloride will typically remain intact.
Troubleshooting Guides
Troubleshooting Nucleophilic Substitution Reactions
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired substitution product. | 1. Steric hindrance: The nucleophile or substrate may be sterically hindered. 2. Poor nucleophile: The chosen nucleophile may not be strong enough. 3. Leaving group ability: While the benzylic bromide is a good leaving group, reaction conditions might not be optimal. | 1. Increase temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. 2. Use a stronger nucleophile: Consider a more reactive nucleophile. 3. Change solvent: Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of S_N_2 reactions. |
| Side reactions, such as elimination or reaction at the aryl position. | 1. Strongly basic nucleophile: Using a strong, bulky base can promote E2 elimination. 2. High temperatures: Excessive heat can lead to a loss of selectivity and decomposition. | 1. Use a less basic nucleophile: Opt for a non-basic or weakly basic nucleophile. 2. Lower reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Problem | Possible Cause | Suggested Solution |
| Reaction is not selective for the aryl bromide; a mixture of products is obtained. | 1. Incorrect Ligand Choice: The phosphine ligand may not provide sufficient selectivity for C(sp²)-Br activation over C(sp³)-Br.[2] 2. Catalyst System: The palladium precursor and additives are not optimized for selective coupling. | 1. Screen Ligands: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Bulkier ligands often favor reaction at the less hindered aryl position. 2. Optimize Catalyst: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and optimize the catalyst loading. |
| Low or no yield of the cross-coupled product. | 1. Catalyst poisoning: Functional groups on the coupling partner may be poisoning the palladium catalyst.[4] 2. Inactive catalyst: The Pd(0) active species is not being generated or is unstable. 3. Base incompatibility: The chosen base may be unsuitable for the specific reaction or substrates.[4] | 1. Protect sensitive functional groups: Protect any groups that could interfere with the catalyst. 2. Use a pre-catalyst or activate the catalyst: Ensure proper generation of the active Pd(0) species. 3. Screen Bases: Test a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is critical in the transmetalation step of Suzuki coupling and for the reactivity in Buchwald-Hartwig and Sonogashira reactions.[4][5][6] |
| Homocoupling of the boronic acid (in Suzuki) or alkyne (in Sonogashira). | 1. Presence of oxygen: Oxygen can promote the homocoupling side reaction. 2. Incorrect stoichiometry or reaction conditions: Sub-optimal conditions can favor homocoupling. | 1. Degas all solvents and reagents: Thoroughly sparge the reaction mixture and solvent with an inert gas (Argon or Nitrogen). 2. Optimize conditions: Adjust the temperature, reaction time, and stoichiometry of the reactants. |
Experimental Protocols & Data
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
This protocol describes a general procedure for the selective substitution of the benzylic bromine with a generic nucleophile (Nu-H).
Reaction: this compound + Nu-H → 1-Bromo-2-(Nu-methyl)-4-chlorobenzene
Methodology:
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, Acetonitrile), add the nucleophile (1.1 - 1.5 eq).
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If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.0 eq) is typically added to scavenge the HBr byproduct.
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Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol involves a two-step process to first modify the benzylic position, followed by a Suzuki-Miyaura coupling at the aryl bromide position.
Step 1: Benzylic Substitution (as per Protocol 1)
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First, replace the benzylic bromide with a stable group (e.g., using sodium azide to form an azidomethyl group, or sodium methoxide to form a methoxymethyl group). This protects the benzylic position from participating in the subsequent cross-coupling reaction.
Step 2: Suzuki-Miyaura Coupling Reaction: 1-Bromo-2-(substituted-methyl)-4-chlorobenzene + Arylboronic acid → 1-(Aryl)-2-(substituted-methyl)-4-chlorobenzene
Methodology:
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In a flask, combine the product from Step 1 (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.2 eq).[3]
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3]
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Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.[3]
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the product by flash column chromatography.
Table 1: Conditions for Selective Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Target Site | Typical Catalyst | Typical Ligand | Typical Base | Key Considerations |
| Suzuki-Miyaura | Aryl C-Br | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Ligand choice is critical for selectivity. The reaction is tolerant of many functional groups.[7] |
| Sonogashira | Aryl C-Br | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Diisopropylamine | Requires a copper(I) co-catalyst (e.g., CuI). Copper-free versions exist but may require different conditions.[6][8] |
| Buchwald-Hartwig | Aryl C-Br | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, Josiphos | NaOtBu, K₃PO₄, Cs₂CO₃ | The base is crucial and often strong non-nucleophilic bases are used. Ligand choice depends on the amine coupling partner.[4][9] |
Visualizations
Caption: Reactivity sites on this compound.
Caption: Troubleshooting workflow for selectivity in cross-coupling reactions.
Caption: Logical workflow for selective Suzuki-Miyaura coupling.
References
- 1. This compound | 66192-24-3 | Benchchem [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Challenges in the purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene products
Welcome to the technical support center for the purification of 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3). This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this product with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include:
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Unreacted Starting Materials: Such as 2-bromo-4-chlorotoluene.
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Positional Isomers: Isomers formed during the bromination steps.
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Over-brominated Species: Molecules with additional bromine atoms on the aromatic ring or benzyl position.
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Hydrolysis Products: The bromomethyl group can be susceptible to hydrolysis, forming the corresponding benzyl alcohol.
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Residual Solvents and Reagents: Solvents from the reaction or workup, and residual brominating agents.
Q2: Which primary purification method is recommended for this compound?
A2: The choice of purification method depends on the scale and the initial purity of the crude product.
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Recrystallization: This is the method of choice for purifying solids that are already relatively pure (e.g., >90%).[1] It is effective at removing small amounts of impurities and can be scaled up efficiently.
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Column Chromatography: This technique is ideal for separating complex mixtures containing multiple components or when the desired product is contaminated with impurities of similar polarity.[2][3] It offers high resolution but can be less practical for very large quantities.
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Distillation: While halogenated benzenes can be purified by distillation, the relatively high boiling point of this compound (predicted to be ~286°C) may require vacuum distillation to prevent degradation.[4][5]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][6] For halogenated aromatic compounds, common solvents include alkanes (hexane, heptane), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane), or mixtures thereof.[7] It is crucial to perform a small-scale solvent screen to find the optimal system.
Q4: The product is sold "as-is" by some suppliers without extensive analytical data. What initial analysis is recommended?
A4: Given that some suppliers do not provide detailed analytical data, it is the buyer's responsibility to confirm the product's identity and purity.[8] We recommend the following initial analyses:
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Thin-Layer Chromatography (TLC): To quickly assess the number of components in the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight.
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Melting Point: A sharp melting point range is a good indicator of high purity.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Recommended Solution |
| Too much solvent was used, keeping the product dissolved even at low temperatures.[1] | Concentrate the filtrate to reduce the solvent volume and cool again to recover more product. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude material. |
| The cooling process was too rapid, trapping impurities and preventing full crystallization. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Avoid disturbing the flask during the initial cooling phase.[1] |
| The chosen solvent is not optimal, and the product has significant solubility even at low temperatures. | Re-evaluate the recrystallization solvent. Refer to the solvent screening protocol below and select a solvent or solvent system where the solubility difference between hot and cold is more pronounced. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Add a small amount of extra hot solvent just before filtering to prevent crystallization in the funnel. |
Issue 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Recommended Solution |
| The solution is supersaturated, and crystal nucleation has not initiated. | Try scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. Add a small seed crystal of the pure product if available. |
| Impurities are present that depress the melting point of the compound, causing it to separate as a liquid below its melting point. | Isolate the oil, re-dissolve it in a slightly larger volume of hot solvent, and attempt a slower cooling process. If this fails, the impurities may need to be removed by column chromatography first. |
| The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Select a lower-boiling point solvent for the recrystallization. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution | | The eluent (mobile phase) polarity is incorrect, leading to co-elution of compounds. | Use TLC to screen for an optimal solvent system. Aim for a system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from all impurity spots. Halogen-π interactions can influence retention on certain stationary phases.[2][3][9] | | The column was overloaded with too much crude material. | Reduce the amount of crude material relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | | The column was packed improperly, leading to channeling and band broadening. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | | The sample was loaded in a solvent that is too polar. | Dissolve the crude sample in a minimal amount of a non-polar solvent (like hexane or dichloromethane) before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
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Place approximately 20-30 mg of the crude product into several small test tubes.
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To each tube, add a different solvent (e.g., hexane, ethanol, toluene, ethyl acetate) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
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If the solid is insoluble at room temperature, gently heat the tube in a water bath, adding more solvent dropwise until the solid dissolves.
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Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
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Observe the quantity and quality of the crystals that form. The ideal solvent will dissolve the product when hot but result in significant crystal formation when cold.
Table 1: Example Recrystallization Solvent Screening Data
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cold) | Notes |
| Hexane | Insoluble | Soluble | Excellent, fine needles | Good choice for single-solvent recrystallization. |
| Ethanol | Sparingly Soluble | Very Soluble | Poor, minimal crystals | Product is too soluble in cold ethanol. |
| Toluene | Soluble | Very Soluble | None | Product is too soluble. |
| Dichloromethane | Very Soluble | Very Soluble | None | Not suitable for recrystallization. |
| Hexane/Ethyl Acetate (9:1) | Sparingly Soluble | Soluble | Good, well-formed crystals | A potential mixed-solvent system. |
Protocol 2: Flash Column Chromatography
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Select Eluent: Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
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Pack Column: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexane).
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Prepare Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
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Load Column: Carefully apply the sample to the top of the silica bed.
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Elute: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
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Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
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Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. CN102432422A - A process flow for refining crude benzene by halogenation method - Google Patents [patents.google.com]
- 5. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve reactions at the benzylic bromide, which is significantly more reactive than the aryl bromide. The main pathways are:
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Nucleophilic Substitution (SN1 and SN2): The benzylic bromine atom is readily displaced by a variety of nucleophiles. This is the most common degradation pathway.
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Reduction: The bromomethyl group can be reduced to a methyl group.
Q2: Why is the benzylic bromide more reactive than the aryl bromide in this molecule?
A2: The benzylic C-Br bond is weaker than the aryl C-Br bond. Furthermore, nucleophilic substitution at the benzylic position proceeds through transition states (for SN2) or intermediates (carbocations for SN1) that are stabilized by the adjacent aromatic ring through resonance.[1][2][3][4] In contrast, nucleophilic substitution directly on the aromatic ring is energetically unfavorable as it would require the formation of a highly unstable phenyl cation or disruption of the aromatic system.[3]
Q3: What are some common nucleophiles that can be used to degrade this compound?
A3: A wide range of nucleophiles can react with the benzylic bromide, including:
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Water (hydrolysis) to form (2-Bromo-5-chlorophenyl)methanol.
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Alcohols/alkoxides (alcoholysis) to form ethers.
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Cyanide salts to form nitriles.[5]
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Amines to form substituted benzylamines.
Q4: Can the aryl bromide and chloride also be displaced?
A4: Under standard nucleophilic substitution conditions, the aryl bromide and chloride are unreactive. Nucleophilic aromatic substitution (SNAr) can occur, but it requires harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring, which are not present in this molecule.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Reaction During Nucleophilic Substitution
| Possible Cause | Troubleshooting Step |
| Insufficiently strong nucleophile | For SN2 reactions, a stronger nucleophile may be required. Consider using the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol).[3] |
| Inappropriate solvent | For SN1 reactions, a polar protic solvent (e.g., ethanol, water) will facilitate the reaction by stabilizing the carbocation intermediate. For SN2 reactions, a polar aprotic solvent (e.g., acetone, DMF) is generally preferred.[3] |
| Low reaction temperature | Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Steric hindrance | If the nucleophile is bulky, it may hinder the SN2 pathway. Consider using a less sterically hindered nucleophile. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Mixture of SN1 and SN2 pathways | The reaction conditions (solvent, nucleophile concentration) can influence the dominant pathway. To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent.[4] |
| Elimination side reactions (E1/E2) | While less common for primary benzylic halides, elimination can occur, especially with strong, bulky bases.[1] Use a less basic nucleophile if possible. |
| Hydrolysis from residual water | Ensure all reagents and solvents are dry if the desired reaction is not hydrolysis. Old bottles of benzyl bromide can degrade due to hydrolysis, leading to the corresponding alcohol as an impurity.[8] |
| Oxidation of the starting material or product | Benzylic positions can be susceptible to oxidation, especially if heated in the presence of air for extended periods. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Issue 3: Reduction of the Benzylic Bromide is Sluggish or Incomplete
| Possible Cause | Troubleshooting Step |
| Insufficient reducing agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., Sodium Borohydride) is used. Often, a molar excess is required to ensure complete reaction.[9] |
| Inappropriate solvent for NaBH4 | Sodium borohydride reductions are typically carried out in protic solvents like ethanol or methanol.[10][11] |
| Low temperature | While some reductions proceed at room temperature, gentle heating may be necessary to increase the rate. |
| Deactivated starting material | The electronic nature of the substituents on the aromatic ring can influence the reactivity of the benzylic position. However, for reduction, this is less of a concern than for nucleophilic substitution. |
Quantitative Data Summary
The following table summarizes kinetic data for the solvolysis of related substituted benzyl bromides in 80% ethanol at 25°C. This data can provide an approximation of the relative reactivity of this compound.
| Substituent on Benzyl Bromide | Rate Constant (k) at 25°C in 80% Ethanol (s⁻¹) |
| p-Methoxy | 1.8 x 10⁻³ |
| p-Methyl | 1.9 x 10⁻⁴ |
| H (unsubstituted) | 1.5 x 10⁻⁵ |
| p-Chloro | 7.9 x 10⁻⁶ |
| m-Chloro | 2.1 x 10⁻⁶ |
| Data adapted from a study on the solvolysis of substituted benzyl bromides. The presence of both a bromo and a chloro substituent on the ring of this compound would likely result in a rate constant in the lower range of these values due to their electron-withdrawing inductive effects.[12] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to (2-Bromo-5-chlorophenyl)methanol
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in a 1:1 mixture of acetone and water in a round-bottom flask.
-
Add a slight molar excess of sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Attach a condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-5-chlorophenyl)methanol.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reduction of this compound to 1-Bromo-4-chloro-2-methylbenzene
Materials:
-
This compound
-
Ethanol (95%)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in 95% ethanol in a round-bottom flask and cool the solution in an ice bath.[11]
-
Slowly add sodium borohydride (1.5 to 2.0 molar equivalents) in small portions to the stirred solution.[9]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution.
-
Add water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-Bromo-4-chloro-2-methylbenzene.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. The information focuses on the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive?
A1: The bromine atom on the bromomethyl group (-CH2Br) is significantly more reactive towards nucleophilic substitution. This is because it is a benzylic bromide, and the resulting benzylic carbocation intermediate (in an SN1 mechanism) or the transition state (in an SN2 mechanism) is stabilized by resonance with the benzene ring. The bromine atom directly attached to the aromatic ring is much less reactive under typical nucleophilic substitution conditions.
Q2: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2) for this compound?
A2: The polarity and protic nature of the solvent play a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, methanol, ethanol) favor the SN1 mechanism . These solvents can stabilize the benzylic carbocation intermediate through hydrogen bonding, lowering the activation energy for its formation.
-
Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, acetone) generally favor the SN2 mechanism . These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive. This enhances the rate of the bimolecular attack.
-
Nonpolar solvents (e.g., toluene, hexane) are less common for these reactions as they do not effectively dissolve many nucleophiles and do not stabilize charged intermediates or transition states. However, they are sometimes used in combination with other solvents.
Q3: What are the most common side reactions observed when using this compound?
A3: Common side reactions include:
-
Over-alkylation: In Friedel-Crafts type reactions, the product of the initial alkylation can be more reactive than the starting material, leading to the addition of a second molecule of the benzyl bromide to the aromatic nucleophile.
-
Elimination (E1/E2): With sterically hindered or strongly basic nucleophiles, elimination reactions to form a double bond can compete with substitution.
-
Carbocation Rearrangement: While less common for benzylic systems compared to other alkyl halides, under certain conditions, rearrangements of the aromatic ring substituents are a theoretical possibility, especially with strong Lewis acids.
-
Reaction with Solvent: In protic solvents (solvolysis), the solvent itself can act as a nucleophile, leading to the formation of ethers (with alcohols) or alcohols (with water).
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Inappropriate solvent choice for the desired mechanism.- Competing side reactions (e.g., elimination, over-alkylation).- Deactivation of the nucleophile by the solvent. | - For SN2 reactions, switch to a polar aprotic solvent like acetonitrile or DMF. For SN1, consider a polar protic solvent.- Use a less sterically hindered or less basic nucleophile to minimize elimination.- To avoid over-alkylation in Friedel-Crafts reactions, use a stoichiometric excess of the aromatic substrate. |
| Formation of Multiple Products | - A mixture of SN1 and SN2 pathways occurring simultaneously.- Over-alkylation or other side reactions. | - To favor a single mechanism, carefully select the solvent and nucleophile. A strong nucleophile in a polar aprotic solvent will favor SN2, while a weak nucleophile in a polar protic solvent will favor SN1.- Analyze the side products to identify the competing reaction and adjust conditions accordingly (see above). |
| No Reaction or Very Slow Reaction | - Poor solubility of reactants in the chosen solvent.- Deactivated nucleophile.- Insufficient reaction temperature. | - Choose a solvent that dissolves all reactants. A co-solvent system might be necessary.- If using a protic solvent for an SN2 reaction, consider switching to a polar aprotic solvent.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Quantitative Data
The following tables summarize available quantitative data on the effect of solvent choice on the reactivity of benzylic bromides.
Table 1: Effect of Solvent on the Yield of Nucleophilic Fluorination of a Substituted Benzyl Bromide *
| Solvent | Yield (%) |
| Acetonitrile | 68 |
| DME | 18 |
*Data is for the fluorination of methyl 2-bromo-2-phenylacetate, a structurally related benzylic bromide. This suggests that for nucleophilic substitution on benzylic bromides, acetonitrile can be a superior solvent to ethers like DME.
Table 2: Solvent System for the Synthesis of a Dapagliflozin Intermediate *
| Solvent System | Outcome |
| Toluene-THF (3.5:1 v/v) | Highest Yield |
*This solvent mixture was found to be optimal for the coupling reaction of a derivative of this compound in the synthesis of Dapagliflozin, indicating that a mixture of a nonpolar and a polar aprotic solvent can be effective.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2 Favored)
-
Dissolve the nucleophile (1.1 equivalents) in a dry, polar aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Alkylation
-
To a solution of the aromatic substrate (e.g., phenetole, 1.2 equivalents) in a dry, non-polar, or moderately polar aprotic solvent (e.g., dichloromethane or a toluene/THF mixture) at 0 °C under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl3, 1.1 equivalents) portion-wise.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: SN1 vs. SN2 reaction pathways for this compound.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
References
Technical Support Center: 1-Bromo-2-(bromomethyl)-4-chlorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does temperature affect their reactivity?
A1: this compound has two primary reactive sites: the benzylic bromide (-CH2Br) and the aryl bromide (-Br attached to the benzene ring).
-
Benzylic Bromide: This site is highly susceptible to nucleophilic substitution and is generally more reactive than the aryl bromide. Temperature control is crucial as elevated temperatures can lead to side reactions such as elimination or over-alkylation. For instance, in Williamson ether synthesis, the reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction.
-
Aryl Bromide: This site is less reactive towards nucleophilic substitution but is well-suited for cross-coupling reactions like Suzuki-Miyaura and Grignard reagent formation. These reactions often require elevated temperatures (e.g., 80-140 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to side product formation, such as biphenyl compounds in Grignard reactions.[2]
Q2: What are the common side reactions associated with improper temperature control when using this compound?
A2: Improper temperature control can lead to a variety of side products, reducing the yield and purity of the desired product. Common side reactions include:
-
Over-alkylation: In nucleophilic substitution reactions, excessively high temperatures can cause the nucleophile to react with the product, leading to multiple substitutions.
-
Elimination Reactions: At higher temperatures, the benzylic bromide can undergo elimination to form a double bond, especially in the presence of a strong base.
-
Homocoupling (e.g., Biphenyl formation): In Grignard reactions, higher temperatures can promote the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl impurities.[2]
-
Thermal Decomposition: Although stable under normal conditions, this compound may decompose at high temperatures, potentially releasing irritating and toxic fumes like hydrogen bromide gas.[3][4]
Q3: How does the choice of solvent relate to temperature control in these reactions?
A3: The choice of solvent is intrinsically linked to the reaction temperature. The solvent must be able to dissolve the reactants and be stable at the desired reaction temperature. For low-temperature reactions, such as the formation of some functionalized Grignard reagents at -78 °C, a solvent with a low freezing point like anhydrous diethyl ether or tetrahydrofuran (THF) is required.[5] For high-temperature cross-coupling reactions, higher boiling point solvents like toluene or dimethylformamide (DMF) are often used. The solvent can also influence the reaction rate and selectivity, and its properties should be considered in conjunction with the optimal temperature for the specific transformation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. | The activation energy for the reaction may not be met at lower temperatures, leading to a slow or incomplete reaction. |
| Reaction temperature is too high, leading to side products. | Initiate the reaction at a lower temperature (e.g., 0 °C) to control the initial exotherm, and then allow it to slowly warm to room temperature. | Many nucleophilic substitution reactions are exothermic. High initial temperatures can lead to side reactions like elimination or over-alkylation.[6] |
| Incorrect solvent for the desired temperature. | Ensure the chosen solvent is appropriate for the reaction temperature range and has good solubility for all reactants. | The solvent's boiling and freezing points must be compatible with the reaction conditions. Poor solubility can hinder the reaction rate. |
Issue 2: Formation of Biphenyl Impurities in Grignard Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Maintain a low reaction temperature, especially during the formation of the Grignard reagent and its subsequent reaction. For sensitive substrates, temperatures as low as -78 °C may be necessary. | The formation of biphenyl side products from the coupling of the Grignard reagent with the starting aryl halide is favored at higher temperatures.[2] |
| High local concentration of the aryl halide during addition. | Add the solution of this compound slowly and dropwise to the magnesium turnings. | Slow addition helps to control the exothermic nature of the Grignard formation and minimizes localized high concentrations of the aryl halide that can lead to homocoupling. |
Issue 3: Poor Conversion in Suzuki-Miyaura Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Increase the reaction temperature. Optimization studies for similar reactions show that temperatures between 80 °C and 140 °C are often effective.[1] | Suzuki-Miyaura reactions typically require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Catalyst deactivation at high temperatures. | If increasing the temperature does not improve the yield or leads to decomposition, consider a more thermally stable catalyst or ligand system. | The palladium catalyst can degrade at very high temperatures, leading to a loss of activity. |
| Incorrect solvent for the reaction temperature. | Use a solvent with a boiling point that allows for sustained heating at the desired reaction temperature (e.g., toluene, xylene, DMF). | The solvent must be stable and able to maintain the reaction mixture at the target temperature for the duration of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the Benzylic Position
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the nucleophile (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Substrate: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled solution of the nucleophile.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Temperature on Yield in a Hypothetical Suzuki-Miyaura Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |
| 60 | 12 | 45 | 40 |
| 80 | 6 | 95 | 92 |
| 100 | 4 | >99 | 91 (minor decomposition observed) |
| 120 | 2 | >99 | 85 (significant side product formation) |
Note: This data is illustrative and the optimal temperature will vary depending on the specific reactants, catalyst, and solvent used.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Temperature guidelines for different reaction pathways.
References
- 1. ikm.org.my [ikm.org.my]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-(Bromomethyl)-4-chlorobenzene(622-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Bromo-2-(bromomethyl)-4-chlorobenzene with other common benzyl bromides, such as benzyl bromide and 4-chlorobenzyl bromide, in the context of organic synthesis. The selection of an appropriate benzylating agent is crucial for the efficient synthesis of target molecules, and this document aims to provide the necessary data and experimental insights to inform this decision.
Introduction to Benzyl Bromides in Synthesis
Benzyl bromides are a class of organic compounds widely employed as versatile reagents for the introduction of a benzyl group onto a variety of nucleophiles. This process, known as benzylation, is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of benzyl bromides in nucleophilic substitution reactions is a key factor in their synthetic utility, and this reactivity is significantly influenced by the substituents on the aromatic ring.
Comparative Analysis of Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism, or a combination of both. The preferred pathway is influenced by the stability of the resulting carbocation (for SN1) and the steric hindrance at the benzylic carbon (for SN2).
This compound presents a unique case due to the presence of two bromine atoms with different chemical environments. The bromine atom of the bromomethyl group is a benzylic bromide and is significantly more reactive towards nucleophilic substitution compared to the bromine atom directly attached to the aromatic ring (an aryl bromide). This differential reactivity allows for selective functionalization of the benzylic position.
The substituents on the benzene ring play a critical role in modulating the reactivity of the benzylic bromide. Electron-withdrawing groups, such as the chlorine and bromine atoms on the ring of this compound, tend to slightly decrease the rate of SN1 reactions by destabilizing the benzylic carbocation. Conversely, they can slightly increase the rate of SN2 reactions by making the benzylic carbon more electrophilic.
Quantitative Comparison of Reaction Rates
| Benzyl Bromide Derivative | Substituent(s) | Relative Rate Constant (k/k₀)¹ | Expected Predominant Mechanism |
| Benzyl Bromide | -H | 1.00 | SN2 |
| 4-Methylbenzyl Bromide | -CH₃ (EDG) | 1.66[1] | SN1/SN2 |
| 4-Bromobenzyl Bromide | -Br (EWG) | ~0.7 (Estimated)² | SN2 |
| 4-Chlorobenzyl Bromide | -Cl (EWG) | ~0.8 (Estimated)² | SN2 |
| This compound | -Br, -Cl (EWG) | < 1 (Estimated)³ | SN2 |
¹ Relative to benzyl bromide. EDG = Electron Donating Group, EWG = Electron Withdrawing Group. ² Estimated based on Hammett substituent constants and the trend observed for other electron-withdrawing groups. ³ The combined electron-withdrawing effect of the bromo and chloro substituents is expected to decrease the rate of SN1-type reactions and have a more complex effect on SN2 reactions, though a slight decrease in overall rate compared to benzyl bromide is anticipated in many cases.
Applications in Synthesis: The Gabriel Synthesis of Primary Amines
A classic and robust method for the preparation of primary amines, avoiding the over-alkylation often seen with direct amination, is the Gabriel synthesis. This method utilizes phthalimide as an ammonia surrogate. The following section provides a comparative overview and experimental protocols for the use of different benzyl bromides in the first step of the Gabriel synthesis: the N-alkylation of potassium phthalimide.
Comparative Yields in the Gabriel Synthesis
| Benzyl Bromide Derivative | Product | Typical Yield | Reference |
| Benzyl Bromide | N-Benzylphthalimide | 72-79% | [2] |
| 4-Chlorobenzyl Bromide | N-(4-Chlorobenzyl)phthalimide | High (comparable to benzyl bromide) | General Knowledge |
| This compound | 2-((2-Bromo-5-chlorobenzyl)phthalimide | High (expected) | Inferred |
While a specific literature report for the Gabriel synthesis with this compound was not identified, its high reactivity at the benzylic position suggests it would be a suitable substrate for this transformation, likely affording high yields under standard conditions.
Experimental Protocols
General Experimental Workflow for Comparative N-Alkylation
The following diagram outlines a general workflow for the parallel synthesis and comparison of the reactivity of different benzyl bromides in an N-alkylation reaction.
Caption: A generalized workflow for the comparative study of benzyl bromide reactivity.
Protocol for the Synthesis of N-Benzylphthalimide
This protocol is adapted from established literature procedures for the Gabriel synthesis.[2]
Materials:
-
Potassium phthalimide
-
Benzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethanol
Procedure:
-
To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add benzyl bromide (1.05 eq) at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain crude N-benzylphthalimide.
-
Recrystallize the crude product from ethanol to yield pure N-benzylphthalimide.
Expected Yield: 72-79%[2]
Representative Protocol for the Synthesis of 2-((2-Bromo-5-chlorobenzyl)phthalimide
This protocol is a representative procedure based on the known reactivity of this compound.
Materials:
-
Potassium phthalimide
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
To this solution, add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Due to the higher reactivity of the benzylic bromide, the reaction is expected to proceed readily.
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or toluene to obtain 2-((2-Bromo-5-chlorobenzyl)phthalimide).
Mechanistic Considerations: SN1 vs. SN2 Pathways
The following diagram illustrates the factors influencing the competition between SN1 and SN2 reaction pathways for benzyl bromides.
Caption: A diagram illustrating the factors that favor SN1 versus SN2 reaction pathways for benzyl bromides.
Conclusion
This compound is a valuable synthetic intermediate that offers the advantage of differential reactivity between its benzylic and aryl bromide functionalities. While the electron-withdrawing substituents on the aromatic ring may slightly modulate its reactivity compared to unsubstituted benzyl bromide, the benzylic bromide remains highly susceptible to nucleophilic substitution. This makes it a suitable substrate for a wide range of synthetic transformations, including N-alkylation reactions like the Gabriel synthesis. The choice between this compound and other benzyl bromides will ultimately depend on the specific requirements of the synthetic target, including the desired substitution pattern and the potential for subsequent modifications at the aryl positions. The data and protocols presented in this guide provide a foundation for making an informed decision in the selection of the optimal benzylating agent for a given synthetic challenge.
References
Reactivity Showdown: Bromomethyl vs. Aryl Bromide Groups in Synthetic Chemistry
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of bromomethyl and aryl bromide functional groups, supported by experimental data and detailed protocols.
In the landscape of synthetic organic chemistry, the selective functionalization of molecules is paramount. Among the vast arsenal of functional groups, organic bromides are workhorse intermediates. This guide provides an in-depth comparison of the reactivity of two commonly encountered moieties: the bromomethyl group (a type of benzylic bromide) and the aryl bromide group. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and achieving desired chemical transformations.
Executive Summary
Generally, the bromomethyl group is significantly more reactive than the aryl bromide group in nucleophilic substitution reactions . This is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions. Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, both groups are effective electrophiles, and their relative reactivity can be tuned by modulating reaction conditions, particularly the catalyst and ligands.
Data Presentation: A Tale of Two Reactivities
The following tables summarize the key differences in reactivity based on experimental observations.
Table 1: Nucleophilic Substitution Reactivity
This table illustrates the qualitative reactivity of benzyl bromide (a bromomethyl-containing compound) and bromobenzene (an aryl bromide) with sodium iodide in acetone, a classic SN2 reaction. The time to precipitation of sodium bromide is a direct indicator of the reaction rate.
| Compound | Functional Group | Reaction with NaI in Acetone | Inferred Reactivity |
| Benzyl Bromide | Bromomethyl (Benzylic) | Rapid precipitation | High |
| Bromobenzene | Aryl Bromide | No observable reaction | Very Low |
Table 2: Suzuki-Miyaura Cross-Coupling Reactivity
The following data is derived from a study on substrate-switchable Suzuki-Miyaura coupling, highlighting how reaction conditions can be tuned to favor the reaction of a benzylic bromide over other functional groups. The yields represent the coupling of the respective bromide with an arylboronic acid under conditions optimized for benzyl halide coupling.[1][2]
| Substrate | Functional Group | Yield (%) under "Conditions for Halides"[1][2] |
| 4-Methylbenzyl bromide | Bromomethyl (Benzylic) | High (specific yield dependent on boronic acid) |
| Bromobenzene | Aryl Bromide | Generally lower or no reaction under these specific conditions |
A study on competitive Suzuki-Miyaura coupling demonstrated that the selectivity between C(sp3)-Br (benzylic-type) and C(sp2)-Br (aryl) bonds can be reversed by the choice of phosphine ligand on the palladium catalyst.[3][4] Less-hindered phosphines like PPh3 favor the activation of the C(sp3)-Br bond, while more-hindered phosphines favor C(sp2)-Br activation. This underscores the tunable nature of reactivity in cross-coupling reactions.
Experimental Protocols
Experiment 1: Comparative Nucleophilic Substitution (SN2)
This protocol is adapted from established qualitative organic chemistry experiments.[5][6]
Objective: To qualitatively compare the SN2 reactivity of a bromomethyl group (benzyl bromide) and an aryl bromide group (bromobenzene).
Materials:
-
Benzyl bromide
-
Bromobenzene
-
15% Sodium Iodide (NaI) in acetone solution
-
Acetone
-
Test tubes and rack
-
Pipettes
Procedure:
-
Label two clean, dry test tubes, one for benzyl bromide and one for bromobenzene.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To the first test tube, add 5 drops of benzyl bromide.
-
To the second test tube, add 5 drops of bromobenzene.
-
Gently swirl both test tubes to mix the contents.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for a precipitate to appear in each tube. Observations are typically categorized as "instantaneous," "within a few seconds," "within a few minutes," or "no reaction."
Expected Outcome: A precipitate will form rapidly in the test tube containing benzyl bromide, indicating a fast SN2 reaction. No precipitate will be observed in the test tube with bromobenzene, even after an extended period, demonstrating its very low reactivity under these conditions.
Experiment 2: Suzuki-Miyaura Cross-Coupling of a Bromomethyl Group
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a benzylic bromide.[7][8]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a compound containing a bromomethyl group.
Materials:
-
A benzyl bromide derivative (e.g., 4-bromobenzyl bromide)
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., JohnPhos)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor or conventional heating setup
-
Reaction vessel suitable for microwave or conventional heating
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate, water, brine, silica gel for column chromatography)
Procedure:
-
In a microwave reaction vessel, combine the benzyl bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)2 (5 mol%), and the phosphine ligand (10 mol%).
-
Add 2 mL of DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C for 20 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by partitioning the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane product.
Visualizing the Chemistry
Reaction Workflow Comparison
Caption: A flowchart comparing the typical outcomes of nucleophilic substitution and Suzuki-Miyaura coupling for bromomethyl and aryl bromides.
Factors Influencing Reactivity
Caption: A diagram illustrating the key electronic and structural factors that govern the reactivity of bromomethyl and aryl bromide groups.
Conclusion
The bromomethyl and aryl bromide groups, while both containing a carbon-bromine bond, exhibit markedly different reactivities that are dictated by their electronic and structural environments. For nucleophilic substitution reactions, the bromomethyl group is far more reactive due to the stabilizing influence of the adjacent aromatic ring. In the realm of cross-coupling chemistry, both are valuable handles for C-C bond formation, with their relative reactivity being highly dependent on and tunable by the specific reaction conditions. A thorough understanding of these differences is essential for the strategic design and successful execution of complex organic syntheses in research and development.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. amherst.edu [amherst.edu]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a comparative analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a versatile reagent in organic synthesis, against its alternatives in specific applications. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate informed decisions in the design and execution of synthetic strategies.
Introduction to this compound
This compound is a polyhalogenated aromatic compound featuring two distinct types of carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity is the cornerstone of its utility, allowing for selective transformations. The benzylic bromide is an excellent leaving group, making the compound an effective benzylating agent for various nucleophiles. The aryl halides, on the other hand, can participate in subsequent cross-coupling reactions, offering a handle for further molecular elaboration. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials.
Case Study 1: N-Alkylation of Carbazole Derivatives
The N-alkylation of carbazoles is a fundamental transformation in the synthesis of various biologically active compounds and organic electronic materials. The efficacy of this compound and its structural analogs in this reaction is a critical consideration for synthetic chemists.
Comparison of Reagents in the N-Alkylation of 3-Bromo-9H-carbazole
| Reagent | Substrate | Product | Yield (%) | Reference |
| 1-(chloromethyl)-4-chlorobenzene | 3-Bromo-9H-carbazole | 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole | 85.2 | [1] |
| This compound | 3-Bromo-9H-carbazole | 3-Bromo-9-(2-bromo-5-chlorobenzyl)-9H-carbazole | Data not available | |
| Benzyl chloride | 3-Bromo-9H-carbazole | 9-Benzyl-3-bromo-9H-carbazole | Yield not specified | [2][3] |
Note: Direct comparative yield data for this compound in this specific reaction was not found in the reviewed literature. However, its reactivity is expected to be comparable or slightly higher than 1-(chloromethyl)-4-chlorobenzene due to the electronic effects of the additional bromine atom.
Experimental Protocol: N-Alkylation of 3-Bromo-9H-carbazole with 1-(chloromethyl)-4-chlorobenzene
This protocol is adapted from the synthesis of 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole[1].
Materials:
-
3-Bromo-9H-carbazole (1.0 g, 4 mmol)
-
Potassium hydroxide (0.67 g)
-
1-(chloromethyl)-4-chlorobenzene (0.97 g, 6 mmol)
-
Dimethylformamide (DMF, 13 mL)
-
Water
Procedure:
-
A solution of potassium hydroxide in 8 mL of dimethylformamide is stirred at room temperature for 20 minutes.
-
3-Bromo-9H-carbazole is added to the mixture and stirred for an additional 40 minutes.
-
A solution of 1-(chloromethyl)-4-chlorobenzene in 5 mL of dimethylformamide is added dropwise with stirring.
-
The resulting mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then poured into 100 mL of water, leading to the formation of a white precipitate.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol.
Yield: 1.26 g (85.2%) of 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole.
Signaling Pathway Diagram
Case Study 2: Synthesis of a Key Intermediate for Dapagliflozin
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of this intermediate often involves a Friedel-Crafts reaction followed by a reduction.
Comparison of Synthetic Routes to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Route A: Friedel-Crafts Acylation followed by Reduction
This is a widely reported method for the synthesis of the target intermediate[4][5][6].
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| 1. Acylation | 5-Bromo-2-chlorobenzoyl chloride, Phenetole | AlCl₃ | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | High (not specified) | [5][6] |
| 2. Reduction | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Triethylsilane, BF₃·OEt₂ | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 97 | [4] |
Route B: Direct Friedel-Crafts Alkylation (Hypothetical with this compound)
A direct Friedel-Crafts alkylation of phenetole with this compound would be a more atom-economical approach.
| Reagent | Substrate | Product | Potential Advantages | Potential Challenges |
| This compound | Phenetole | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Fewer steps, higher atom economy. | Risk of polyalkylation, rearrangement of the benzylic carbocation intermediate. |
Note: While conceptually feasible, specific experimental data for the direct Friedel-Crafts alkylation of phenetole with this compound to produce the Dapagliflozin intermediate was not found in the reviewed literature. The existing patented routes favor the acylation-reduction sequence, likely due to better control and higher yields.
Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene via Acylation-Reduction
This protocol is a composite based on information from multiple sources[4][5].
Step 1: Friedel-Crafts Acylation
Materials:
-
5-Bromo-2-chlorobenzoic acid (2 g)
-
Oxalyl chloride (0.8 mL)
-
Dichloromethane (DCM, 22 mL)
-
Dimethylformamide (DMF, 0.2 mL)
-
Phenetole (1.1 mL)
-
Aluminum chloride (AlCl₃, 2.3 g)
Procedure:
-
To a solution of 5-bromo-2-chlorobenzoic acid in DCM and a catalytic amount of DMF, add oxalyl chloride under a nitrogen atmosphere.
-
Stir the reaction mixture for one hour at 25-30 °C.
-
Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.
-
Dissolve the residue in DCM and cool to 0 °C.
-
Add phenetole and aluminum chloride at 0-5 °C and stir for 2 hours.
Step 2: Reduction
Materials:
-
Crude (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone from Step 1
-
Triethylsilane (3.4 mL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (optional, depending on the specific patent)
-
Aqueous sodium bicarbonate solution
-
Water
Procedure:
-
To the reaction mixture from Step 1, slowly add triethylsilane at approximately 20 °C.
-
Stir the reaction for about 36 hours at 20-25 °C.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, and concentrate under vacuum to obtain the crude product.
-
The product can be further purified by recrystallization from ethanol to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Overall Yield: A 97% yield for the reduction step has been reported[4].
Experimental Workflow Diagram
Conclusion
This compound is a valuable synthetic intermediate due to its dual reactivity, allowing for sequential, selective functionalization. In the N-alkylation of carbazoles, it is expected to perform with high efficiency, comparable to other substituted benzyl halides. For the synthesis of the Dapagliflozin intermediate, a direct Friedel-Crafts alkylation using this reagent is a plausible, more direct route, although the established acylation-reduction pathway appears to be favored in industrial applications, likely due to higher selectivity and yield. The choice between this compound and its alternatives will ultimately depend on the specific synthetic context, including the nature of the substrate, desired regioselectivity, and overall cost-effectiveness of the synthetic sequence. The data and protocols presented in this guide are intended to aid researchers in making these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
A Comparative Purity Assessment of Commercially Available 1-Bromo-2-(bromomethyl)-4-chlorobenzene for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comparative purity assessment of commercially available 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
This report outlines standardized analytical methodologies for determining the purity of this compound and presents a hypothetical comparison of samples from three representative commercial suppliers. The data herein is intended to serve as a practical guide for quality control and supplier selection.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity Assessment of this compound from Commercial Suppliers
| Supplier | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | Major Impurities Identified |
| Supplier A | >98% | 98.5 | 98.2 | Isomeric impurities, residual starting materials |
| Supplier B | >99% | 99.6 | 99.5 | Trace residual solvent |
| Supplier C | >97% | 97.2 | 97.0 | Isomeric impurities, over-brominated species |
Potential Impurities
Common impurities in commercially available this compound can arise from the synthetic route, which often involves the bromination of 2-bromo-5-chlorotoluene. Potential impurities may include:
-
Isomeric Impurities: Such as 1-Bromo-4-(bromomethyl)-2-chlorobenzene and other positional isomers.
-
Residual Starting Materials: Unreacted 2-bromo-5-chlorotoluene.
-
Over-brominated or Under-brominated Species: Compounds with additional or fewer bromine atoms.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Experimental Protocols
A standardized workflow is crucial for the accurate and reproducible assessment of chemical purity.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution in acetonitrile.
-
Analysis: The percentage purity is determined by the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Sample Preparation: 1 mg/mL solution in dichloromethane.
-
Analysis: Purity is determined by the relative area of the main peak. Impurities are identified by their mass spectra. The analysis of halogenated organic compounds by GC-MS is a well-established and robust method.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Analysis: ¹H NMR and ¹³C NMR spectra are recorded to confirm the structure of the main component and to identify any impurities by comparing the spectra with known standards and predicting chemical shifts.
Logical Relationship for Supplier Selection
The selection of a suitable supplier should be based on a logical assessment of purity data against the requirements of the intended application.
Conclusion
While most commercial suppliers provide this compound with a stated purity of over 97%, this guide demonstrates the importance of independent verification. For applications where high purity is critical, such as in late-stage drug development, a thorough analytical assessment is indispensable. Researchers should be aware that some suppliers, like Sigma-Aldrich for certain products, place the responsibility of purity confirmation on the buyer. Therefore, implementing the straightforward and robust analytical methods outlined in this guide will empower researchers to make informed decisions when selecting reagents, ultimately contributing to the success and integrity of their scientific endeavors.
References
Isomeric Purity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Comparative Guide
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of synthetic routes and the safety of final products. This guide provides a comparative analysis of the isomeric purity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a versatile building block in organic synthesis. Due to the limited availability of specific isomeric purity data from commercial suppliers for this compound, this guide outlines the potential isomeric impurities, provides a detailed experimental protocol for their quantification, and compares its general purity with a common alternative, 4-chlorobenzyl bromide.
Understanding Potential Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers. The most common isomers arise from the different positions of the bromo, bromomethyl, and chloro substituents on the benzene ring. The intended structure is this compound. However, depending on the synthetic route, trace amounts of other isomers, such as 1-Bromo-4-(bromomethyl)-2-chlorobenzene and 2-Bromo-1-(bromomethyl)-4-chlorobenzene, could be present. The presence of these isomers can affect the reactivity and outcome of subsequent synthetic steps.
Comparative Analysis of Purity
Table 1: Comparison of this compound and an Alternative
| Feature | This compound | 4-Chlorobenzyl Bromide (Alternative) |
| CAS Number | 66192-24-3 | 622-95-7 |
| Molecular Formula | C₇H₅Br₂Cl | C₇H₆BrCl |
| Molecular Weight | 284.38 g/mol | 205.48 g/mol |
| Typical Purity | Data not consistently provided by suppliers | ≥97%[2] |
| Potential Isomers | Positional isomers of bromo, bromomethyl, and chloro groups | Positional isomers of chloro and bromomethyl groups (less common as starting material is para-substituted) |
Experimental Protocol for Isomeric Purity Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the isomeric purity of halogenated aromatic compounds.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or hexane to obtain a stock solution of 1 mg/mL.
-
Working Standard: Prepare a working standard by diluting the stock solution to a concentration of 10 µg/mL with the same solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. The molecular ion peak (M+) and characteristic fragmentation patterns will be key identifiers.
-
Quantification: Determine the relative percentage of each isomer by calculating the area of each peak relative to the total area of all isomeric peaks.
Table 2: Expected GC-MS Data for Isomeric Impurities
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Varies with system | 282/284/286 (M+), 203/205, 124 |
| 1-Bromo-4-(bromomethyl)-2-chlorobenzene | Varies with system | 282/284/286 (M+), 203/205, 124 |
| 2-Bromo-1-(bromomethyl)-4-chlorobenzene | Varies with system | 282/284/286 (M+), 203/205, 124 |
Note: Retention times are system-dependent and should be confirmed with standards if available. Mass fragments will show isotopic patterns characteristic of bromine and chlorine.
Workflow for Isomeric Purity Assessment
The following diagram illustrates the logical workflow for assessing the isomeric purity of a chemical compound like this compound.
Caption: Workflow for Isomeric Purity Assessment.
This guide underscores the necessity for rigorous analytical characterization of this compound to ensure the quality and consistency of research and development outcomes. The provided experimental protocol serves as a robust starting point for establishing in-house quality control measures.
References
A Comparative Guide to the Reactivity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical reactivity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a versatile bifunctional reagent, with relevant alternative compounds. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of the compound's reactivity in key synthetic transformations, alongside detailed experimental protocols for assessing cross-reactivity and covalent modification potential.
Executive Summary
This compound is a valuable building block in organic synthesis due to its distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for sequential, site-selective modifications, making it a powerful tool for the synthesis of complex molecules. This guide explores the reactivity of this compound in comparison to simpler analogues in two major classes of reactions: nucleophilic substitution and palladium-catalyzed Suzuki cross-coupling. Furthermore, it provides protocols for researchers to quantitatively assess the reactivity and potential cross-reactivity of this and other electrophilic compounds.
Comparative Reactivity Analysis
The reactivity of this compound is dictated by its two distinct carbon-bromine bonds. The bromine atom of the bromomethyl group is at a benzylic position, making it significantly more susceptible to nucleophilic substitution than the bromine atom directly attached to the aromatic ring.[1] This allows for selective reactions targeting the benzylic position.
Nucleophilic Substitution Reactions
Benzylic halides are known to readily undergo nucleophilic substitution reactions through both S_N1 and S_N2 mechanisms.[1][2] The stability of the resulting benzylic carbocation favors the S_N1 pathway, while the accessibility of the primary carbon allows for S_N2 reactions.[3][4][5] In contrast, aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the C(sp²)-Br bond and the instability of the corresponding phenyl cation.[4][6]
Table 1: Semi-Quantitative Comparison of Reactivity in Nucleophilic Substitution
| Compound | Relative Reactivity | Predominant Mechanism(s) | Illustrative Yield (Nucleophile: Fluoride) |
| This compound | +++ (at benzylic position) | S_N1 / S_N2 | High (e.g., ~70-90% for similar systems)[7][8][9] |
| 4-Chlorobenzyl bromide | +++ | S_N1 / S_N2 | High |
| 2-Bromobenzyl bromide | +++ | S_N1 / S_N2 | High |
| 1,4-Dichlorobenzene | + | Nucleophilic Aromatic Substitution (requires harsh conditions) | Very Low |
| 1-Bromo-4-chlorobenzene | + | Nucleophilic Aromatic Substitution (requires harsh conditions) | Very Low |
Note: Reactivity is qualitatively ranked from '+' (low) to '++++' (high). Yields are illustrative and highly dependent on specific reaction conditions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl. Therefore, the aryl bromide of this compound can be expected to undergo Suzuki coupling under conditions that leave the aryl chloride and the benzylic bromide (which can also participate under certain conditions) intact.
Table 2: Semi-Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Compound | Relative Reactivity (Aryl Halide) | Illustrative Yield (vs. Phenylboronic Acid) |
| This compound | +++ (at aryl bromide) | Good to Excellent (e.g., ~70-95%)[10][11][12][13] |
| 1-Bromo-4-chlorobenzene | +++ | Good to Excellent |
| 1,4-Dichlorobenzene | + | Low to Moderate (requires specialized catalysts/conditions) |
| Benzyl bromide | ++ (can couple under specific conditions) | Moderate to Good[10][13] |
Note: Reactivity is qualitatively ranked from '+' (low) to '++++' (high). Yields are illustrative and highly dependent on specific reaction conditions.
Experimental Protocols
To facilitate quantitative comparison and cross-reactivity studies, the following detailed experimental protocols are provided.
Protocol for Monitoring Nucleophilic Substitution Kinetics by HPLC
This protocol allows for the quantitative comparison of reaction rates of different electrophiles with a given nucleophile.
Objective: To determine the rate of reaction between an electrophilic compound (e.g., this compound) and a nucleophile by monitoring the disappearance of the starting material and the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Electrophilic compound (e.g., this compound)
-
Alternative electrophiles for comparison (e.g., 4-chlorobenzyl bromide)
-
Nucleophile (e.g., sodium azide)
-
HPLC-grade solvent (e.g., acetonitrile)
-
Reaction vessel (e.g., temperature-controlled vial)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[2][14][15][16][17]
Procedure:
-
Prepare stock solutions of the electrophile and nucleophile of known concentrations in the reaction solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the electrophile and nucleophile solutions. Start a timer immediately.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent).
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the reactant and product.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
Data Analysis: The rate constant (k) for the reaction can be determined by fitting the concentration versus time data to the appropriate rate law (e.g., second-order for a bimolecular reaction). Comparing the rate constants for different electrophiles provides a quantitative measure of their relative reactivity.
Protocol for Assessing Covalent Protein Modification by Mass Spectrometry
This protocol is designed to identify and quantify the adduction of electrophilic compounds to proteins, a critical aspect of cross-reactivity in a biological context.
Objective: To determine if an electrophilic compound covalently modifies a model protein and to identify the site(s) of modification using mass spectrometry-based proteomics.
Materials:
-
Electrophilic compound (e.g., this compound)
-
Model protein (e.g., Bovine Serum Albumin)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylation agent to cap free cysteines (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the model protein with the electrophilic compound at a desired concentration and time.
-
Denature, reduce, and alkylate the protein sample to unfold it and block any remaining free cysteine residues.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
Data Analysis: Search the acquired MS/MS data against the protein sequence database. Look for mass shifts on specific amino acid residues (e.g., cysteine, lysine, histidine) corresponding to the mass of the electrophilic compound. The identification of such modified peptides confirms covalent binding, and the relative abundance of modified versus unmodified peptides can provide a semi-quantitative measure of the extent of modification.
Visualizing Reactivity and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and experimental workflows described in this guide.
Figure 1. Differential reactivity sites of the target compound.
Figure 2. Workflow for kinetic analysis by HPLC.
Figure 3. Workflow for protein modification analysis.
Conclusion
This compound offers a unique reactivity profile that can be strategically exploited in multi-step syntheses. Its benzylic bromide is highly susceptible to nucleophilic attack, while the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions. This guide provides a framework for understanding and comparing the reactivity of this compound and offers practical protocols for researchers to generate quantitative data for their specific applications. By leveraging the information and methods presented herein, scientists can make more informed decisions in the design and execution of their research and development programs.
References
- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
A Comparative Guide to the Mechanistic Pathways of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactions involving 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a versatile bifunctional reagent in organic synthesis. We will explore its reactivity with various nucleophiles, compare it with alternative reagents, and provide insights into its mechanistic pathways, supported by available experimental data.
Core Reactivity: The Tale of Two Bromines
This compound possesses two bromine atoms with distinct reactivities. The benzylic bromine, attached to the methylene group, is significantly more labile and susceptible to nucleophilic substitution compared to the bromine atom directly bonded to the aromatic ring. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization.
The enhanced reactivity of the benzylic bromide stems from the stability of the potential carbocation intermediate in SN1 reactions, which is stabilized by resonance with the benzene ring. In SN2 reactions, the benzylic carbon is sterically accessible and the transition state is stabilized by the adjacent aromatic ring. Conversely, the aryl-bound bromine is unreactive towards standard nucleophilic substitution due to the high energy required to break the C(sp²)-Br bond and the instability of the corresponding phenyl cation.
Nucleophilic Substitution Reactions: A Comparative Overview
The primary utility of this compound lies in its role as a 2-bromo-5-chlorobenzylating agent. It readily reacts with a variety of nucleophiles at the benzylic position. Below, we compare its reactivity with different classes of nucleophiles and benchmark its performance against alternative reagents where data is available.
Reactions with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the benzylic bromide to form the corresponding N-(2-bromo-5-chlorobenzyl)amines. These products are valuable intermediates in the synthesis of nitrogen-containing heterocycles.
Table 1: Comparison of this compound with an Alternative Benzylating Agent in Reactions with Nitrogen Nucleophiles
| Reagent | Nucleophile | Product | Yield (%) | Conditions | Reference |
| This compound | Piperidine | 1-(2-Bromo-5-chlorobenzyl)piperidine | ~90% (estimated based on similar reaction) | Na₂CO₃, CH₂Cl₂ | Analogous to[1] |
| 2-Bromo-5-chlorobenzyl chloride | Piperidine | 1-(2-Bromo-5-chlorobenzyl)piperidine | Not specified | Not specified | N/A |
Experimental Protocol: Synthesis of 1-(2-Bromo-5-chlorobenzyl)piperidine (Analogous Protocol)
To a solution of a compound containing a bromomethyl group (0.41 mmol) in dry CH₂Cl₂ (1.0 mL), piperidine (0.82 mmol) and anhydrous Na₂CO₃ (20 mg) are added. The mixture is stirred for 12 hours. After completion, the mixture is washed with distilled water, the organic phase is separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.[1]
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as alcohols and phenols, can react with this compound to form ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.
Table 2: Expected Reactions with Oxygen Nucleophiles
| Nucleophile | Expected Product | Typical Conditions |
| Ethanol | 1-Bromo-2-(ethoxymethyl)-4-chlorobenzene | NaH, THF or K₂CO₃, Acetone |
| Phenol | 1-Bromo-4-chloro-2-(phenoxymethyl)benzene | K₂CO₃, DMF |
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, being generally more nucleophilic than their oxygen counterparts, are expected to react efficiently with this compound to yield thioethers.
Table 3: Expected Reactions with Sulfur Nucleophiles
| Nucleophile | Expected Product | Typical Conditions |
| Sodium thiophenoxide | 1-Bromo-4-chloro-2-((phenylthio)methyl)benzene | DMF or Ethanol |
| Sodium sulfide | Bis((2-bromo-5-chlorophenyl)methyl)sulfane | DMF or Ethanol |
Reactions with Carbon Nucleophiles
Carbanions, such as those derived from malonic esters or organometallic reagents, can be alkylated with this compound to form new carbon-carbon bonds.
Table 4: Expected Reactions with Carbon Nucleophiles
| Nucleophile | Expected Product | Typical Conditions |
| Diethyl malonate | Diethyl 2-((2-bromo-5-chlorophenyl)methyl)malonate | NaOEt, Ethanol |
| Phenylmagnesium bromide | 1-Bromo-4-chloro-2-phenethylbenzene | THF |
Mechanistic Pathways: SN1 vs. SN2
The substitution reactions at the benzylic position of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
-
SN2 Pathway: This is a one-step mechanism where the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 Pathway: This is a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation as the rate-determining step, followed by a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and reaction conditions that promote the ionization of the C-Br bond. The reaction rate is primarily dependent on the concentration of the substrate.
References
A Comparative Kinetic Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Related Benzyl Bromide Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and related substituted benzyl bromides. Understanding the reaction kinetics of these compounds is crucial for their application as versatile synthetic intermediates in the development of novel therapeutics and other complex organic molecules. The primary reactive site for nucleophilic attack in this compound is the benzylic bromide, which is significantly more labile than the aryl bromide.[1] This differential reactivity allows for selective chemical transformations.[1]
This guide summarizes key quantitative kinetic data, details experimental protocols for kinetic analysis, and provides visualizations of the underlying reaction pathway and structure-reactivity relationships.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. This data allows for a direct comparison of the reactivity of these substrates. The reactions are typically second-order, with the rate dependent on the concentration of both the benzyl bromide and the nucleophile.[2][3]
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41[2] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93[2] |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.19[2] |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11[2] |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25[2] |
| p-Nitrobenzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.05[2] |
| Benzyl chloride | Aniline | Carbontetrachloride-Phenol (80:20) | 60 | 0.0211[1] |
| Benzyl chloride | p-Toluidine | Carbontetrachloride-Phenol (80:20) | 60 | 0.024[1] |
| Benzyl chloride | p-Chloroaniline | Carbontetrachloride-Phenol (80:20) | 60 | 0.0150[1] |
Note: While specific kinetic data for this compound was not found in the reviewed literature, its reactivity is expected to be influenced by the electronic effects of the chloro and bromo substituents on the aromatic ring. Based on the trends observed with substituted benzyl halides, the electron-withdrawing nature of these halogens would likely decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.
Experimental Protocols
The following is a generalized, detailed methodology for the kinetic analysis of reactions between benzyl halides and amine nucleophiles, based on common practices reported in the literature.[2][4][5]
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Amine nucleophile (e.g., aniline, p-toluidine)
-
Solvent (e.g., nitrobenzene, ethanol, methanol, acetone) of analytical (AnalaR) grade.[2]
-
Conductivity meter
-
Thermostatic water bath
-
Standard volumetric flasks, pipettes, and other laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the benzyl bromide and the amine nucleophile of known concentrations in the chosen solvent system. For example, a 0.05 M solution of benzyl chloride and a 0.5 M solution of N,N-Dimethylaniline in acetone.[6]
-
Ensure all reagents are of high purity (AnalaR grade or equivalent) and solvents are appropriately dried and distilled if necessary.[2]
-
-
Kinetic Run:
-
Equilibrate the reactant solutions in a thermostatic water bath to the desired reaction temperature with an accuracy of ± 0.5°C.[4]
-
To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel.
-
The progress of the reaction can be followed by measuring the change in conductivity of the reaction mixture at regular time intervals.[4][5] The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.[4]
-
-
Data Analysis:
-
The second-order rate constant (k) can be determined from the plot of the reciprocal of the remaining reactant concentration versus time. For a reaction first order in each reactant, a plot of C∞/(C∞–Ct) vs time should yield a straight line, where C is the conductance at time t and C∞ is the conductance at the completion of the reaction.[4]
-
The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ).[7][8]
-
-
Product Identification:
-
The final product of the reaction can be isolated and identified using standard analytical techniques such as melting point determination and infrared (IR) spectroscopy to confirm the proposed reaction mechanism.[6]
-
Mandatory Visualization
Caption: Workflow for kinetic analysis of benzyl bromide reactions.
Caption: Generalized SN2 mechanism for benzyl bromide reactions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene with common nucleophiles: sodium azide, potassium cyanide, and sodium hydroxide. The inherent reactivity of the benzylic bromide functionality allows for a variety of synthetic transformations, yielding key intermediates for pharmaceutical and materials science applications. This document outlines the expected products, provides representative experimental protocols, and presents a comparison of these reaction pathways.
Executive Summary
This compound is a versatile building block in organic synthesis due to the presence of a highly reactive benzylic bromide. This guide explores its conversion into three key derivatives: an azide, a nitrile, and an alcohol. The benzylic bromide is significantly more susceptible to nucleophilic attack than the aryl bromide, allowing for selective substitution at the bromomethyl position.
Comparison of Reaction Products
The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution of this compound.
| Nucleophile | Reagent | Product Name | Structure | Typical Solvent | Typical Conditions | Expected Yield |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-4-bromo-2-chlorobenzene | C₇H₅BrClN₃ | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Room Temperature to 60°C | High |
| Cyanide | Potassium Cyanide (KCN) | (4-Bromo-2-chlorophenyl)acetonitrile | C₈H₅BrClN | Ethanol/Water | Reflux | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | (4-Bromo-2-chlorophenyl)methanol | C₇H₆BrClO | Water/Organic Co-solvent | Room Temperature to Reflux | High |
Reaction Pathways and Mechanism
The reactions proceed via a nucleophilic substitution mechanism, primarily an S_N2 pathway for strong nucleophiles like azide and cyanide. For the reaction with hydroxide in aqueous media, an S_N1 mechanism may also be involved due to the stability of the resulting benzylic carbocation.
Caption: Reaction pathways of this compound.
Experimental Protocols
The following are representative protocols for the synthesis of the three derivatives. Note that optimization of reaction conditions may be necessary to achieve maximum yields.
General Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of 1-(Azidomethyl)-4-bromo-2-chlorobenzene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of (4-Bromo-2-chlorophenyl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of (4-Bromo-2-chlorophenyl)methanol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Product Characterization Data (Predicted/Reference)
The following table provides expected spectroscopic data for the synthesized compounds based on analogous structures. Actual experimental data should be obtained for full characterization.
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1-(Azidomethyl)-4-bromo-2-chlorobenzene | ~7.5-7.2 (m, 3H, Ar-H), ~4.4 (s, 2H, CH₂N₃) | ~135-120 (Ar-C), ~50 (CH₂) | ~2100 (N₃ stretch) |
| (4-Bromo-2-chlorophenyl)acetonitrile | ~7.6-7.3 (m, 3H, Ar-H), ~3.8 (s, 2H, CH₂CN) | ~136-122 (Ar-C), ~117 (CN), ~25 (CH₂) | ~2250 (CN stretch) |
| (4-Bromo-2-chlorophenyl)methanol | ~7.5-7.2 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂OH), ~2.0 (br s, 1H, OH) | ~138-120 (Ar-C), ~63 (CH₂) | ~3300 (OH stretch) |
Concluding Remarks
The selective nucleophilic substitution of the benzylic bromide in this compound provides a straightforward and efficient route to a variety of valuable chemical intermediates. The choice of nucleophile and reaction conditions allows for the targeted synthesis of azides, nitriles, and alcohols, each with distinct properties and further synthetic utility. The provided protocols offer a solid foundation for the laboratory-scale synthesis of these compounds, which are of significant interest to the pharmaceutical and chemical industries.
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-2-(bromomethyl)-4-chlorobenzene, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing severe skin burns and eye damage[1][2].
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and protective clothing to prevent skin and eye contact[1][3]. In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1].
-
Ventilation: Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, fumes, or vapors[3][4][5].
-
Spill Management: In the event of a spill, immediately evacuate the area. For minor spills, use dry clean-up procedures and avoid generating dust. Collect the material using spark-proof tools and place it in a suitable, labeled container for disposal. For major spills, alert emergency responders[3][6]. Prevent the spillage from entering drains or waterways[6][7].
Quantitative Data Summary for Disposal
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, protective clothing, respirator (if dust is present). | [1][3] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Recommended Disposal Method | Hand over to an authorized disposal company as hazardous waste. Incineration with a combustible solvent in a chemical incinerator equipped with a scrubber is a potential option. | [4][8] |
| Spill Containment | Use dry clean-up procedures, avoid dust generation, and prevent entry into drains or waterways. | [6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as a planned and controlled operation. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
- Identify the waste as a "halogenated organic compound."[9][10]
- Segregate it from non-halogenated waste streams to prevent cross-contamination and ensure appropriate treatment.[10]
2. Containerization and Labeling:
- Place the waste in a suitable, closed, and clearly labeled container.[1][3][4]
- The label should include the chemical name, "this compound," and appropriate hazard symbols (e.g., corrosive).
3. On-site Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[6]
- Ensure the storage area is cool and dry.
4. Professional Disposal:
- Arrange for the collection and disposal of the waste by a licensed and authorized hazardous waste disposal company.[4][8]
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and treatment.
- One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber to neutralize the resulting acidic gases.[4]
5. Documentation:
- Maintain detailed records of the waste disposal, including the quantity of waste, the date of disposal, and the contact information of the disposal company. This documentation is essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Bromo-1-(bromomethyl)-2-chlorobenzene | CAS#:89720-77-4 | Chemsrc [chemsrc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.ambeed.com [file.ambeed.com]
- 9. uakron.edu [uakron.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene
Essential Safety and Handling Guide for 1-Bromo-2-(bromomethyl)-4-chlorobenzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to cause severe skin burns and serious eye damage.[1][2][3] It may also be harmful if inhaled or swallowed and cause irritation to the respiratory system.[4][5][6]
GHS Hazard Statements:
-
H318: Causes serious eye damage.[1]
-
May cause respiratory irritation.[6]
-
Harmful in contact with skin.[4]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1][7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][7]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | EN 166 (EU) or NIOSH (US) approved | To protect against splashes and vapors that can cause serious eye damage.[1][8] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton, Silver Shield, or compatible nitrile/neoprene) | EN 374 (EU) or equivalent | To prevent skin contact, which can cause severe burns.[8][9] |
| Flame-resistant and impervious lab coat or coveralls | Nomex® or similar | To protect skin and personal clothing from splashes and contamination.[8][10] | |
| Closed-toe, chemical-resistant shoes | ANSI Z41 or equivalent | To protect feet from spills.[11] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Varies by exposure level | Required when engineering controls are insufficient, if irritation is experienced, or when handling the powder form to avoid dust inhalation.[1][6][8] |
Operational Protocols
Adherence to strict operational protocols is critical for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[4][6]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[1]
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the chemical fume hood.
-
Dispensing: Carefully weigh or measure the required amount of the chemical. If it is a solid, avoid generating dust.[5][6]
-
During Use: Keep the container tightly closed when not in use.[1][5] Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the work area.[5]
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[5][8] Decontaminate all work surfaces and equipment.
Storage Protocol
-
Container: Store in a tightly closed, suitable container.[4][8]
-
Conditions: Keep in a cool, dry, and well-ventilated area. Some sources recommend refrigeration.[4]
-
Incompatibilities: Store away from oxidizing agents and other incompatible materials.[4][5]
Emergency and Disposal Plans
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][7] |
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[5][8]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[4][5]
Waste Disposal Plan
-
Containerization: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, tightly sealed, and properly labeled hazardous waste container.[5][8]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[6] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][4] Do not dispose of it down the drain.[6][8]
Workflow for Handling this compound
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Bromo-1-(bromomethyl)-2-chlorobenzene | CAS#:89720-77-4 | Chemsrc [chemsrc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


